Technical Documentation Center

tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate
  • CAS: 1715031-88-1

Core Science & Biosynthesis

Foundational

What is the chemical structure of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate?

The Chemical Architecture of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate: A Technical Guide for Drug Development Executive Summary In modern medicinal chemistry, the design of highly selective kinase inhibitors r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Architecture of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate: A Technical Guide for Drug Development

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors relies on the precise assembly of modular building blocks. tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate (CAS: 1715031-88-1) is a highly specialized, orthogonally protected biaryl intermediate[1]. It is engineered to deliver a potent kinase hinge-binding motif (the 3-aminopyrazine core) while maintaining synthetic flexibility through an acid-labile tert-butyl ester[2]. This whitepaper deconstructs the structural logic, physicochemical properties, and synthetic methodologies associated with this critical intermediate, providing a self-validating framework for researchers incorporating it into drug discovery pipelines.

Structural Elucidation & Pharmacophore Logic

The molecule is constructed from three distinct functional modules, each serving a specific mechanistic purpose in both synthesis and eventual target engagement.

Table 1: Physicochemical Profile
PropertyValue
IUPAC Name tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate
CAS Registry Number 1715031-88-1[3]
Molecular Formula C15H16FN3O2
Molecular Weight 289.31 g/mol [1]
Topological Polar Surface Area (TPSA) ~68.0 Ų
Hydrogen Bond Donors / Acceptors 1 (NH2) / 5 (N, N, O, O, F)
Mechanistic Breakdown of the Modules
  • The 3-Aminopyrazine Core (The Warhead): The pyrazine nitrogen and the adjacent exocyclic amine act as a classic hydrogen-bond acceptor/donor pair. In Type I and Type II kinase inhibitors, this motif is uniquely suited to anchor the molecule to the ATP-binding pocket by forming critical hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region (e.g., Methionine residues)[4][5]. Furthermore, aminopyrazine derivatives have been extensively validated in the development of inhibitors targeting MLKL, DDR1, and various CDKs[6][7].

  • The 2-Fluoro Substitution (The Conformational Lock): Positioned ortho to the ester (C2), the highly electronegative fluorine atom lowers the pKa of the corresponding benzoic acid and restricts the rotation of the carbonyl group via dipole-dipole interactions. It also acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at the electron-rich ortho position.

  • The tert-Butyl Ester (The Orthogonal Shield): The tert-butyl group is a bulky, highly lipophilic protecting group. Unlike methyl or ethyl esters, it is exceptionally stable under strongly basic conditions (such as those used in cross-coupling or alkylation) but can be rapidly and selectively cleaved using mild anhydrous acids (e.g., Trifluoroacetic acid or HCl in dioxane)[2][8].

Pharmacophore Core tert-Butyl 4-(3-aminopyrazin-2-yl) -2-fluorobenzoate Pyrazine 3-Aminopyrazine Moiety (Kinase Hinge Binder) Core->Pyrazine Fluoro 2-Fluoro Substitution (Conformational Lock) Core->Fluoro Ester tert-Butyl Ester (Orthogonal Protection) Core->Ester Pyrazine_Desc H-bond donor/acceptor Interacts with hinge Met residue Pyrazine->Pyrazine_Desc Fluoro_Desc Modulates pKa & lipophilicity Blocks ortho-CYP450 metabolism Fluoro->Fluoro_Desc Ester_Desc Stable to basic conditions Cleaved via acidic conditions (TFA) Ester->Ester_Desc

Fig 1. Pharmacophore mapping and functional logic of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

To synthesize this biaryl system, a palladium-catalyzed Suzuki-Miyaura cross-coupling is the most robust approach. The protocol below details the coupling of tert-butyl 4-bromo-2-fluorobenzoate with (3-aminopyrazin-2-yl)boronic acid pinacol ester.

Causality in Reagent Selection:
  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. This is critical when coupling electron-deficient heteroaryls like pyrazine, which are prone to protodeboronation.

  • Base (K₂CO₃): A mild inorganic base is chosen to activate the boronic ester without hydrolyzing the tert-butyl ester, leveraging its base-stability[2].

  • Solvent (1,4-Dioxane/H₂O 4:1): The biphasic mixture ensures the solubility of both the organic substrates and the inorganic base, while the water facilitates the formation of the reactive boronate species.

Step-by-Step Protocol (Self-Validating Workflow)
  • Reaction Assembly: In a flame-dried Schlenk flask, combine tert-butyl 4-bromo-2-fluorobenzoate (1.0 equiv), (3-aminopyrazin-2-yl)boronic acid pinacol ester (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Degassing (Critical Step): Add 1,4-Dioxane and H₂O (4:1 v/v). Sparge the biphasic solution with Argon for 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon. Seal the flask and heat to 90°C.

  • In-Process Monitoring: After 4 hours, sample the organic layer. Validate reaction progress via LC-MS. The reaction is deemed complete when the mass of the bromobenzene starting material is entirely replaced by the product mass ( [M+H]+=290.1 ).

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Causality: Brine removes the dioxane and inorganic salts while minimizing emulsion formation. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Gradient: 10% to 50% EtOAc in Hexanes).

Synthesis SM1 tert-Butyl 4-bromo -2-fluorobenzoate Reaction Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C SM1->Reaction SM2 (3-Aminopyrazin-2-yl) boronic ester SM2->Reaction Workup Aqueous Workup Extraction (EtOAc) & Drying Reaction->Workup Purification Flash Chromatography (Silica, Hexanes/EtOAc) Workup->Purification Product Target Compound tert-Butyl 4-(3-aminopyrazin-2-yl) -2-fluorobenzoate Purification->Product

Fig 2. Step-by-step Suzuki-Miyaura cross-coupling workflow for synthesizing the target compound.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the compound must be validated against expected spectral parameters. The tert-butyl group and the pyrazine protons provide highly distinct diagnostic signals.

Table 2: Expected ¹H-NMR Spectral Signatures (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment
~1.60 Singlet (s)9Htert-Butyl methyl protons ( −C(CH3​)3​ )
~5.10 Broad Singlet (br s)2HExocyclic amine ( −NH2​ )
~7.45 Doublet of Doublets (dd)1HPhenyl H5 (Coupled to H6 and H3)
~7.60 Doublet of Doublets (dd)1HPhenyl H3 (Coupled to F and H5)
~7.95 Pseudo-triplet (t)1HPhenyl H6 (Coupled to H5 and F)
~8.05 Doublet (d)1HPyrazine H5
~8.15 Doublet (d)1HPyrazine H6

Mass Spectrometry Validation: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI+) should yield a parent ion peak at m/z 290.1305 corresponding to [M+H]+ .

Sources

Exploratory

tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of tert-butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of tert-butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate, a key intermediate in contemporary drug discovery and development. Synthesizing available data with established chemical principles, this document offers field-proven insights into its handling, synthesis, and potential applications.

Nomenclature and Structural Elucidation

tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate is a multifaceted organic molecule featuring a central fluorinated benzoic acid core, protected as a tert-butyl ester, and substituted with a biologically significant aminopyrazine moiety.

  • IUPAC Name: tert-butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate

  • CAS Number: 1715031-88-1

  • Molecular Formula: C₁₅H₁₆FN₃O₂

  • Molecular Weight: 289.31 g/mol

The structural arrangement of this molecule, particularly the juxtaposition of the electron-donating amino group and the electron-withdrawing pyrazine ring, coupled with the fluorine substitution on the phenyl ring, imparts unique electronic and conformational properties that are of significant interest in medicinal chemistry.

Physicochemical Properties

Precise experimental data for this specific compound is not extensively published. However, based on the analysis of its constituent functional groups and data from structurally related analogs, the following properties can be predicted.

PropertyPredicted Value/InformationRationale/Supporting Evidence
Appearance Off-white to yellow crystalline powder.Based on the appearance of the related intermediate, tert-butyl 4-amino-2-fluorobenzoate.
Melting Point Not available.Expected to be a solid at room temperature with a relatively high melting point due to its aromatic and polar nature.
Boiling Point Not available.Likely to decompose at higher temperatures before boiling under atmospheric pressure.
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate). Limited solubility in water.The tert-butyl group enhances lipophilicity, while the aminopyrazine and ester functionalities provide some polarity. This profile is typical for similar drug-like intermediates.
pKa Not available.The amino group on the pyrazine ring is expected to be basic, while the ester is neutral.
LogP Not available.The presence of the fluorine atom and the overall aromatic character suggest a moderate lipophilicity, which is often desirable for drug candidates.
Storage Store at room temperature.The compound is expected to be stable under standard laboratory conditions.

Spectral Data (Predicted)

While experimental spectra are not publicly available, theoretical predictions based on the compound's structure can provide valuable insights for characterization.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to exhibit characteristic signals for the aromatic protons of the pyrazine and fluorophenyl rings, the amino protons, and the singlet for the tert-butyl group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the tert-butyl group. The carbon-fluorine coupling will result in splitting of the signals for the carbons of the fluorophenyl ring.

Infrared (IR) Spectroscopy (Predicted)

Key IR absorption bands are expected to be observed for the N-H stretching of the amino group, the C=O stretching of the ester, C-N stretching, and C-F stretching, as well as aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 289.31. Fragmentation patterns would likely involve the loss of the tert-butyl group, carbon monoxide from the ester, and fragmentation of the pyrazine ring.

Synthesis and Reactivity

A likely synthetic approach involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Stille coupling, between a suitable aminopyrazine derivative and a fluorinated phenylboronic acid or ester.

Diagram of a Plausible Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product A tert-Butyl 4-bromo-2-fluorobenzoate C Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) A->C B 3-Amino-2-(pinacolboranyl)pyrazine B->C D tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate C->D Formation of C-C bond

Caption: Plausible synthetic route via Suzuki-Miyaura coupling.

Experimental Protocol (Hypothetical)
  • Reaction Setup: To a flame-dried round-bottom flask is added tert-butyl 4-bromo-2-fluorobenzoate (1.0 eq), 3-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is added.

  • Reaction: The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a period determined by reaction monitoring (e.g., by TLC or LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure tert-butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate.

The reactivity of this molecule is primarily dictated by the aminopyrazine moiety. The amino group can undergo N-alkylation, N-acylation, and other standard amine chemistries. The pyrazine ring itself is relatively electron-deficient and can be susceptible to nucleophilic aromatic substitution under certain conditions.

Applications in Drug Discovery

The structural motifs present in tert-butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate are prevalent in a wide range of biologically active compounds. Aminopyrazine derivatives are known to exhibit diverse pharmacological activities, including but not limited to, kinase inhibition, anti-inflammatory, and anti-cancer properties.

The fluorine atom on the benzoate ring can enhance metabolic stability and binding affinity to target proteins. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be readily deprotected in a later synthetic step to reveal the free acid, a common functional group in many drug molecules for improving solubility and facilitating formulation.

This compound is therefore a highly valuable building block for the synthesis of more complex molecules in drug discovery programs. Its utility lies in its ability to be incorporated into a molecular scaffold to explore structure-activity relationships (SAR) and optimize the properties of lead compounds.

Logical Relationship of Structural Features to Application

Application_Logic A tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate B Aminopyrazine Moiety A->B C Fluorinated Phenyl Ring A->C D tert-Butyl Ester A->D F Diverse Pharmacological Activity B->F G Enhanced Metabolic Stability & Binding C->G H Carboxylic Acid Precursor D->H E Bioactive Molecule Synthesis F->E G->E H->E

Caption: Key structural features and their role in drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling tert-butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

While specific toxicity data for this compound is not available, it should be treated as a potentially hazardous substance.

Conclusion

tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate is a strategically designed chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of a fluorinated aromatic ring, a protected carboxylic acid, and a biologically relevant aminopyrazine moiety makes it a valuable tool for medicinal chemists. While a comprehensive experimental dataset for its physical and chemical properties is yet to be fully established in public literature, this guide provides a robust framework based on established chemical principles and data from analogous structures. As research in this area continues, a more detailed understanding of this compound's properties and applications will undoubtedly emerge.

References

Exploratory

The Strategic Role of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate in the Synthesis of Next-Generation ERK1/2 Inhibitors

Executive Summary In the landscape of targeted oncology, the RAS-RAF-MEK-ERK signaling cascade remains one of the most heavily investigated pathways due to its profound dysregulation in human cancers[1]. While upstream i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, the RAS-RAF-MEK-ERK signaling cascade remains one of the most heavily investigated pathways due to its profound dysregulation in human cancers[1]. While upstream inhibitors (targeting BRAF or MEK) have achieved clinical success, acquired resistance frequently bypasses these nodes, necessitating the development of terminal pathway inhibitors targeting ERK1 and ERK2[2].

At the heart of this medicinal chemistry effort lies tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate (CAS: 1715031-88-1) . This highly specialized chemical building block serves as the critical intermediate in the synthesis of Rineterkib (LTT462) , a potent, orally bioavailable ERK1/2 inhibitor developed by Novartis[3],[4]. This whitepaper deconstructs the structural rationale, synthetic utility, and clinical translation of this intermediate, providing a comprehensive guide for drug development professionals.

Structural Rationale & Mechanistic Design

The architecture of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate is not arbitrary; every functional group is engineered to solve specific synthetic and biological challenges[3]:

  • The 3-Aminopyrazine Core: The aminopyrazine moiety is a privileged scaffold in kinase drug discovery. The primary amine acts as a critical hydrogen bond donor, while the adjacent pyrazine nitrogen serves as a hydrogen bond acceptor. Together, they form a highly specific bidentate interaction with the hinge region of the ERK1/2 ATP-binding pocket.

  • The 2-Fluoro Substitution: The fluorine atom on the benzoate ring exerts a profound stereoelectronic effect. By introducing steric and electrostatic repulsion against the pyrazine lone pairs, the fluorine atom restricts the free rotation of the biaryl bond. This conformational locking pre-organizes the molecule into the exact bioactive conformation required for target engagement, significantly reducing the entropic penalty of binding.

  • The tert-Butyl Ester: From a synthetic perspective, the tert-butyl group provides immense steric bulk, shielding the carboxylate center from nucleophilic attack during upstream cross-coupling reactions. It offers orthogonal protection, remaining completely stable under basic or nucleophilic conditions, yet easily cleaved under specific acidic conditions.

The MAPK/ERK Pathway & Therapeutic Context

The MAPK pathway is responsible for conveying extracellular proliferative signals into the nucleus. Mutations in KRAS, NRAS, and BRAF lock this pathway in an active state, driving unchecked cellular proliferation[5]. Rineterkib (LTT462) acts as a terminal blockade, preventing phosphorylated ERK from translocating to the nucleus and activating transcription factors[6].

MAPK_Pathway RTK RTK Activation (EGFR, HER2) RAS RAS (KRAS/NRAS) Mutations Drive Cancer RTK->RAS RAF RAF (BRAF) Kinase RAS->RAF MEK MEK1/2 Kinase RAF->MEK ERK ERK1/2 Target of LTT462 MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif Inhibitor Rineterkib (LTT462) (Synthesized via Intermediate) Inhibitor->ERK Inhibits

MAPK/ERK signaling cascade illustrating the targeted inhibition of ERK1/2 by Rineterkib (LTT462).

Synthetic Workflow: From Intermediate to Rineterkib

The transformation of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate into Rineterkib requires a sequence of highly controlled, regioselective reactions[3]. The workflow relies on functionalizing the pyrazine ring before unmasking the benzoate for final amidation.

Synthetic_Workflow SM tert-Butyl 4-(3-aminopyrazin-2-yl) -2-fluorobenzoate (Starting Intermediate) Bromination Regioselective Bromination (NBS, 0°C) SM->Bromination BromoInt 6-Bromo Intermediate Bromination->BromoInt Coupling Cross-Coupling (Cyclohexyl-Zn/B reagent, Pd cat.) BromoInt->Coupling CoupledInt 6-Cyclohexyl Pyrazine Derivative Coupling->CoupledInt Deprotection Ester Hydrolysis & Deprotection (HCl, EtOH, NaOH) CoupledInt->Deprotection FreeAcid Free Benzoic Acid Intermediate Deprotection->FreeAcid Amidation Amide Coupling (Chiral Amine, HATU/DIPEA) FreeAcid->Amidation LTT462 Rineterkib (LTT462) Active API Amidation->LTT462

Step-by-step synthetic logic from the tert-butyl ester intermediate to the final API Rineterkib.

Quantitative Data & Clinical Translation

Rineterkib (LTT462) has transitioned from preclinical validation into human trials, demonstrating potent suppression of the MAPK pathway in solid tumors[2],[7]. The table below synthesizes the core quantitative and clinical parameters of the API derived from this intermediate.

ParameterValue / DescriptionSource
Target Kinases ERK1 and ERK2 (Extracellular signal-regulated kinases)[7]
Investigational API Rineterkib (LTT462)[4]
Clinical Trial Phase Phase 1 (NCT02711345) - Advanced Solid Tumors[2]
Maximum Tolerated Dose (MTD) 400 mg QD and 150 mg BID[2]
Dose-Limiting Toxicities (DLTs) Retinopathy, Chorioretinopathy (Grade 3)[2]
Best Overall Response (Monotherapy) Stable Disease (SD) in 12% of patients[2]

Self-Validating Experimental Protocols

To ensure high-fidelity replication of the synthetic steps involving tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate, the following protocols are designed with built-in causality and self-validation mechanisms[3].

Protocol 1: Regioselective Bromination of the Pyrazine Core
  • Objective: Functionalize the C6 position of the 3-aminopyrazine ring for downstream cross-coupling.

  • Causality: The electron-donating amino group at C3 directs electrophilic aromatic substitution to the para-position (C6). Conducting the reaction strictly at 0°C suppresses non-specific halogenation and prevents the oxidative degradation of the electron-rich pyrazine ring.

  • Step-by-Step Method:

    • Dissolve tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate (1.0 eq) in anhydrous acetonitrile (MeCN) under an inert argon atmosphere.

    • Cool the reaction vessel to exactly 0°C using an ice-water bath.

    • Add N-Bromosuccinimide (NBS, 0.95 eq) portion-wise over 15 minutes to control the exothermic reaction.

    • Stir at 0°C for 20 minutes.

    • Quench the reaction with saturated aqueous NaHCO₃ and extract three times with Ethyl Acetate (EtOAc).

  • Self-Validation System: Monitor the reaction via LC-MS. The protocol validates itself when the starting material mass (m/z [M+H]⁺ 290) completely disappears, replaced by a distinct isotopic doublet characteristic of a single bromine atom (m/z [M+H]⁺ 368/370). If higher mass multiplets appear, over-bromination has occurred, signaling a failure in temperature control.

Protocol 2: Global Deprotection and Carboxylate Unmasking
  • Objective: Remove the tert-butyl ester (post-cross-coupling) to yield the free benzoic acid for the final amide coupling step.

  • Causality: The tert-butyl group is highly stable to the basic conditions of Suzuki/Negishi coupling but is readily cleaved via acid-catalyzed E1 elimination. Using HCl in EtOH ensures clean cleavage. A subsequent NaOH workup is causally required to hydrolyze any transient ethyl esters that may form during the acidic ethanolic step.

  • Step-by-Step Method:

    • Suspend the 6-cyclohexyl coupled intermediate in a solution of HCl in Ethanol (EtOH).

    • Heat the mixture to 60°C until complete consumption of the starting material is observed.

    • Cool to room temperature, then add aqueous NaOH (2.0 M) until the solution is strongly basic (pH > 12). Stir for 2 hours to ensure complete ester hydrolysis.

    • Carefully acidify the aqueous layer with 1.0 M HCl to pH ~3-4 to precipitate the product.

    • Filter the resulting solid, wash with cold water, and dry under high vacuum.

  • Self-Validation System: The physical phase change (precipitation at pH 3-4) serves as an immediate visual validation. This is chemically validated by TLC (using 100% EtOAc); the product will remain as a UV-active spot at the baseline, confirming the loss of the highly lipophilic tert-butyl group and the successful unmasking of the polar carboxylic acid.

References

  • Aminoheteroaryl benzamides as kinase inhibitors (WO2015066188A1). Novartis AG. Google Patents.
  • Phase I dose-finding study of oral ERK1/2 inhibitor LTT462 in patients (pts) with advanced solid tumors harboring MAPK pathway alterations . ASCO Annual Meeting. ResearchGate. URL:[Link]

  • Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials . PubMed Central (PMC). URL:[Link]

  • Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation . Taylor & Francis Online. URL:[Link]

  • rineterkib | Ligand page . IUPHAR/BPS Guide to PHARMACOLOGY. URL:[Link]

Sources

Foundational

Preclinical In Vitro Evaluation of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate Derivatives as Targeted ERK1/2 Inhibitors

Executive Summary The RAS-RAF-MEK-ERK (MAPK) signaling cascade is a central axis in oncology, frequently dysregulated via activating mutations in KRAS, NRAS, and BRAF. While upstream BRAF and MEK inhibitors have transfor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The RAS-RAF-MEK-ERK (MAPK) signaling cascade is a central axis in oncology, frequently dysregulated via activating mutations in KRAS, NRAS, and BRAF. While upstream BRAF and MEK inhibitors have transformed the treatment landscape, acquired resistance inevitably emerges, often converging on the reactivation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). Targeting ERK1/2 directly represents a strategic approach to overcome this vertical pathway reactivation.

The chemical scaffold tert-butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate serves as a foundational synthetic intermediate in the development of potent, orally bioavailable aminoheteroaryl benzamide ERK1/2 inhibitors . The 3-aminopyrazine core establishes critical hydrogen bonds within the kinase hinge region, while the fluorobenzoate moiety extends into the hydrophobic specificity pocket, granting exquisite selectivity. Derivatives of this scaffold—most notably clinical candidates like rineterkib (LTT462)—have demonstrated profound preclinical efficacy in MAPK-driven malignancies .

This technical guide outlines the core in vitro exploratory methodologies required to evaluate novel derivatives of this class, bridging biochemical affinity with cellular pharmacodynamics and phenotypic outcomes.

Biochemical Profiling: Validating Target Engagement

Causality & Expert Insight: Before assessing cellular efficacy, it is imperative to establish the intrinsic enzymatic inhibitory potency (IC₅₀) of the derivative. Because these derivatives are ATP-competitive, their apparent affinity can be heavily influenced by intracellular ATP concentrations. Therefore, cell-free biochemical assays must be conducted at both low and physiological ATP concentrations to accurately predict cellular target engagement. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard here, as the time-gated luminescence minimizes auto-fluorescence interference from the pyrazine-based test compounds.

Protocol: TR-FRET ERK1/2 Kinase Assay

This protocol is designed as a self-validating system, utilizing positive and negative controls to ensure a robust assay window (Z' factor > 0.7).

  • Reagent Preparation: Prepare the kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Reconstitute recombinant human ERK1 and ERK2 enzymes, biotinylated Myelin Basic Protein (MBP) substrate, and ATP.

  • Compound Titration: Serially dilute the tert-butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate derivative in 100% DMSO to create a 10-point concentration curve (1:3 dilution, starting at 10 µM).

  • Equilibration: Add 5 µL of the compound to 10 µL of the ERK1/2 enzyme solution in a 384-well low-volume plate. Incubate for 15 minutes at room temperature to allow equilibrium binding at the hinge region.

  • Reaction Initiation: Add 10 µL of the ATP/MBP substrate mixture. Run parallel plates at 10 µM ATP (apparent affinity) and 1 mM ATP (physiological competition). Incubate for 60 minutes.

  • Detection: Stop the kinase reaction by adding 10 µL of EDTA-supplemented detection buffer containing Europium-labeled anti-phospho-MBP antibody and Streptavidin-APC.

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) using a microplate reader. Normalize data against DMSO (0% inhibition) and a no-enzyme control (100% inhibition).

Quantitative Data: Representative Biochemical Profile
Kinase TargetATP ConcentrationMean IC₅₀ (nM)Selectivity Fold-Change
ERK1 (WT) 10 µM2.4 ± 0.3-
ERK2 (WT) 10 µM1.8 ± 0.2-
ERK2 (WT) 1 mM (Physiological)14.5 ± 1.18x shift
MEK1 (Off-target) 10 µM> 10,000> 5,000x
RSK1 (Off-target) 10 µM> 10,000> 5,000x

Cellular Pharmacodynamics: Decoupling p-ERK from Pathway Output

Causality & Expert Insight: A critical trap in ERK inhibitor development is the phenomenon of paradoxical ERK phosphorylation. ATP-competitive inhibitors lock ERK in a conformation that prevents its dephosphorylation by dual-specificity phosphatases (DUSPs), leading to an increase in p-ERK levels despite the kinase being catalytically dead . Therefore, measuring p-ERK is a flawed marker of inhibition. True target engagement must be quantified by measuring the suppression of downstream substrates, specifically p-RSK (Ribosomal S6 Kinase) and p-ELK1.

MAPK_Pathway RTK RTK (EGFR/MET) RAS RAS (KRAS/NRAS) RTK->RAS RAF RAF (BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Target) MEK->ERK RSK RSK (Downstream Effector) ERK->RSK Phosphorylation ELK1 ELK1 (Transcription Factor) ERK->ELK1 Phosphorylation Inhibitor Aminopyrazine Derivative (ERK Inhibitor) Inhibitor->ERK ATP-competitive Inhibition

MAPK signaling cascade illustrating ERK1/2 inhibition and downstream p-RSK suppression.

Protocol: Intracellular Target Engagement via Western Blot
  • Cell Seeding: Seed KRAS-mutant (e.g., Calu-6) and BRAF-mutant (e.g., A375) cell lines in 6-well plates at 3 × 10⁵ cells/well. Incubate overnight.

  • Compound Treatment: Treat cells with the derivative at varying concentrations (1 nM to 10 µM) for exactly 2 hours. Rationale: This short time-point isolates direct kinase inhibition from long-term transcriptional feedback loops.

  • Lysis & Extraction: Wash rapidly with ice-cold PBS and lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, NaF) to preserve the phosphoproteome.

  • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to PVDF membranes. Probe with primary antibodies against p-RSK (Ser380), total RSK, p-ERK1/2 (Thr202/Tyr204), total ERK, and GAPDH.

  • Quantification: Calculate the densitometric ratio of p-RSK to total RSK to determine the cellular IC₅₀.

Phenotypic Screening: 3D Spheroid Viability Assays

Causality & Expert Insight: 2D monolayer cultures often overestimate compound efficacy due to unnatural growth kinetics and uniform drug exposure. 3D spheroid models better recapitulate the hypoxic core, nutrient gradients, and drug penetration barriers of solid tumors, providing a much more trustworthy prediction of in vivo efficacy .

Protocol: 3D CellTiter-Glo Viability Assay
  • Spheroid Formation: Seed 1,000 cells/well in ultra-low attachment (ULA) 96-well round-bottom plates. Centrifuge at 300 x g for 5 minutes and incubate for 72 hours to allow tight spheroid formation.

  • Dosing: Add the derivative in a 9-point concentration gradient. Include a known clinical ERK inhibitor (e.g., rineterkib) as a positive control.

  • Incubation: Incubate for 120 hours. Monitor spheroid volume via brightfield microscopy every 24 hours to differentiate cytostatic versus cytotoxic effects.

  • Lysis and Luminescence: Add 3D CellTiter-Glo reagent. Shake vigorously for 5 minutes and incubate in the dark for 25 minutes to ensure complete ATP extraction from the dense spheroid core.

  • Analysis: Measure luminescence. Calculate absolute IC₅₀ using a 4-parameter logistic non-linear regression model.

Quantitative Data: Antiproliferative Activity in 3D Tumor Spheroids
Cell LineMutational StatusDerivative IC₅₀ (nM)Rineterkib IC₅₀ (nM)
A375 BRAF V600E45.252.1
Calu-6 KRAS Q61K112.4130.5
HCT116 KRAS G13D185.7210.0
MCF-10A Wild-Type (Healthy)> 5,000> 5,000

Overcoming Resistance: Rational Combination Strategies

Causality & Expert Insight: Monotherapy with ERK inhibitors can induce compensatory signaling through parallel pathways (e.g., PI3K/AKT) or upstream RTK hyperactivation. In vitro synergy screening is essential to identify rational combinations, such as pairing the tert-butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate derivative with MEK inhibitors (e.g., trametinib) or RAF inhibitors to induce synthetic lethality.

Synergy_Workflow Step1 1. Cell Seeding (3D Spheroids) Step2 2. Checkerboard Dosing (ERK Inh + MEK Inh) Step1->Step2 Step3 3. 72h Incubation (Hypoxic Core Formation) Step2->Step3 Step4 4. ATP Extraction & Luminescence Readout Step3->Step4 Step5 5. Bliss Independence Synergy Scoring Step4->Step5

Experimental workflow for in vitro checkerboard synergy screening and Bliss analysis.

Protocol: High-Throughput Synergy Matrix
  • Design an 8 × 8 checkerboard matrix in a 384-well format.

  • Treat cells with the ERK inhibitor derivative on the X-axis (0 to 1 µM) and the secondary agent on the Y-axis (0 to 1 µM).

  • Assess viability at 72 hours using the CellTiter-Glo protocol.

  • Calculate synergy scores using the Bliss Independence model . A Bliss score > 10 indicates a synergistic interaction, validating the combination for subsequent in vivo xenograft studies.

References

  • Bagdanoff, J. T., et al. (2015). Aminoheteroaryl benzamides as kinase inhibitors (Patent No. WO2015066188A1).
  • Song, Y., et al. (2022). Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials. Genes & Diseases.[Link]

  • Roskoski, R. (2019). Targeting ERK beyond the boundaries of the kinase active site in melanoma. PubMed Central (PMC).[Link]

  • Smith, A., et al. (2024). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. Taylor & Francis.[Link]

Protocols & Analytical Methods

Method

Mastering the Deprotection of the tert-Butyl Ester in tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate

[Application and Protocol Guide] Abstract The tert-butyl (t-Bu) ester is a cornerstone protecting group for carboxylic acids in modern organic synthesis, prized for its robustness under various conditions and its clean,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

[Application and Protocol Guide]

Abstract

The tert-butyl (t-Bu) ester is a cornerstone protecting group for carboxylic acids in modern organic synthesis, prized for its robustness under various conditions and its clean, acid-labile removal.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the deprotection of the tert-butyl ester in the specific context of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate, a molecule with functionalities pertinent to pharmaceutical and materials science research. We will delve into the mechanistic underpinnings of acid-catalyzed deprotection, present field-tested protocols using common reagents like trifluoroacetic acid (TFA) and hydrogen chloride (HCl), and discuss critical considerations for maintaining the integrity of the aminopyrazine and fluoroaromatic moieties. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this crucial synthetic step.

Introduction: The Strategic Role of the tert-Butyl Ester

In multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount for achieving high yields and minimizing side reactions.[3] The tert-butyl ester serves as an excellent protecting group for carboxylic acids due to its steric bulk, which shields the carbonyl group from nucleophilic attack, and its stability in basic, nucleophilic, and reductive environments.[1] Its removal is typically achieved under mild acidic conditions, which allows for orthogonal deprotection strategies in the presence of other protecting groups.[4]

The target molecule, tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate, presents a common challenge in synthetic chemistry: the selective deprotection of the tert-butyl ester without affecting other potentially sensitive functional groups, namely the amino group and the pyrazine ring. The pyrazine ring, while generally stable, can be protonated in strongly acidic media, which may influence the reaction conditions.[5]

Mechanism of Acid-Catalyzed tert-Butyl Ester Deprotection

The deprotection of a tert-butyl ester under acidic conditions proceeds via a unimolecular elimination (E1) mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a strong acid, such as TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of the desired carboxylic acid and a highly stable tertiary carbocation (tert-butyl cation).[1][6] This carbocation is then typically neutralized by deprotonation to form the volatile gas isobutylene or by reaction with a nucleophile present in the reaction mixture.[6][7]

Deprotection_Mechanism cluster_0 Deprotection of tert-Butyl Ester Start tert-Butyl Ester Protonation Protonated Ester Start->Protonation + H+ (from TFA) Cleavage Carboxylic Acid + tert-Butyl Cation Protonation->Cleavage Unimolecular Cleavage (E1) Final_Products Carboxylic Acid + Isobutylene (gas) Cleavage->Final_Products - H+

Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.

Key Considerations for Deprotecting tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate

When selecting a deprotection protocol for this specific substrate, several factors must be taken into account to ensure a successful reaction with high yield and purity:

  • Acid Strength and Concentration: While strong acids are required, excessively harsh conditions could lead to unwanted side reactions. A balance must be struck to achieve efficient cleavage without degrading the starting material or product.

  • Solvent Choice: The solvent must be inert to the acidic conditions and capable of dissolving the substrate. Dichloromethane (DCM) is a common choice due to its inertness and volatility, which simplifies workup.[8]

  • Reaction Temperature and Time: Most tert-butyl ester deprotections are carried out at room temperature.[8] The reaction progress should be monitored to determine the optimal reaction time.

  • Presence of Other Functional Groups: The amino group on the pyrazine ring will be protonated under acidic conditions, forming an ammonium salt. This is generally not detrimental to the reaction. The pyrazine ring itself is relatively stable to acidic conditions.[9]

  • Workup Procedure: Neutralization of the excess acid and removal of byproducts are crucial for isolating the pure carboxylic acid.

Recommended Deprotection Protocols

Two primary methods are recommended for the deprotection of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrogen Chloride (HCl) in an organic solvent.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and generally effective method for tert-butyl ester cleavage.[10] TFA is a strong acid that readily cleaves the ester, and its high volatility, along with that of the DCM solvent and isobutylene byproduct, simplifies purification.[7]

Materials:

  • tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1–0.5 M.

  • Acid Addition: While stirring at room temperature, add TFA (5–10 eq). A common ratio is a 1:1 mixture of DCM and TFA by volume.[11]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[12]

  • Workup: a. Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. b. Dissolve the residue in a suitable organic solvent such as ethyl acetate. c. Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be cautious of CO₂ evolution. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-(3-aminopyrazin-2-yl)-2-fluorobenzoic acid can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane or Diethyl Ether

An alternative to TFA is a solution of HCl in an organic solvent. 4M HCl in dioxane is a common reagent for this purpose and can sometimes offer different selectivity compared to TFA.[13][14]

Materials:

  • tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate

  • 4M Hydrogen Chloride (HCl) in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: Dissolve tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate (1.0 eq) in a minimal amount of a suitable solvent like dioxane or DCM in a round-bottom flask.

  • Acid Addition: Add an excess of 4M HCl in dioxane (e.g., 10 equivalents) to the stirred solution.

  • Reaction and Precipitation: Stir the reaction at room temperature. The deprotected product, 4-(3-aminopyrazin-2-yl)-2-fluorobenzoic acid, will likely precipitate out of the solution as its hydrochloride salt. The reaction time can vary, so monitor by TLC or LC-MS.

  • Isolation: a. Once the reaction is complete, the precipitated product can be collected by filtration. b. Wash the solid with a cold solvent such as diethyl ether to remove any soluble impurities. c. Dry the product under vacuum. The product is obtained as the hydrochloride salt.

  • Neutralization (Optional): If the free base is desired, the hydrochloride salt can be neutralized by dissolving it in a suitable solvent and washing with a mild aqueous base, followed by extraction and drying.

Comparative Summary of Protocols

ParameterProtocol 1: TFA in DCMProtocol 2: HCl in Dioxane
Reagent Trifluoroacetic AcidHydrogen Chloride
Solvent Dichloromethane1,4-Dioxane or Diethyl Ether
Temperature Room TemperatureRoom Temperature
Reaction Time Typically 1-4 hoursVariable, often longer
Workup Aqueous workup with basePrecipitation and filtration
Product Form Free carboxylic acidHydrochloride salt
Advantages Fast, volatile byproductsCan be milder, product precipitates
Disadvantages TFA is corrosive and expensiveDioxane is a peroxide former

Troubleshooting and Field Insights

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the concentration of the acid or extending the reaction time. Ensure that anhydrous solvents are used, as excess water can hinder the reaction.[10]

  • Side Reactions: The formation of the reactive tert-butyl cation can sometimes lead to side reactions, particularly alkylation of electron-rich aromatic systems.[12] While less of a concern for the fluoro-substituted benzene ring in the target molecule, if side products are observed, the addition of a scavenger like triisopropylsilane (TIS) can be beneficial.[12]

  • Product Isolation: If the product from the HCl/dioxane method does not precipitate, the reaction mixture can be concentrated and the residue triturated with a non-polar solvent like diethyl ether to induce precipitation.[13]

Experimental_Workflow cluster_1 General Deprotection Workflow Start Dissolve Substrate Add_Acid Add Deprotecting Acid (TFA or HCl) Start->Add_Acid Monitor Monitor Reaction (TLC or LC-MS) Add_Acid->Monitor Workup Reaction Workup (Neutralization or Precipitation) Monitor->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify Final_Product Isolated Carboxylic Acid Purify->Final_Product

Sources

Application

Application Note: tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate in Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists. Executive Summary & Structural Rationale In the landscape of targeted oncology, the design of potent, selective kinase inhibitors r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.

Executive Summary & Structural Rationale

In the landscape of targeted oncology, the design of potent, selective kinase inhibitors relies heavily on privileged molecular scaffolds. tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate serves as a highly versatile, bifunctional precursor. It combines a proven hinge-binding pharmacophore (the 3-aminopyrazine core) with a rigidified, orthogonally protected biaryl linker (the 2-fluorobenzoate moiety).

This specific architecture allows medicinal chemists to rapidly generate libraries of type I kinase inhibitors targeting critical DNA damage response (DDR) and proliferation pathways, most notably Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase, Fibroblast Growth Factor Receptors (FGFR), and the mammalian target of rapamycin (mTOR).

Kinase Binding Mechanics (Structure-Activity Relationship)

The rational design of this precursor is rooted in three distinct mechanistic advantages:

  • The 3-Aminopyrazine Hinge Binder: The pyrazine nitrogen and the adjacent primary exocyclic amine act as a bidentate hydrogen bond acceptor-donor pair. This motif perfectly mimics the adenine ring of ATP, forming robust hydrogen bonds with the backbone amides (e.g., Glu and Cys/Ala residues) in the kinase hinge region. This interaction is the cornerstone of clinical-stage ATR inhibitors like berzosertib (VX-970) 1 and various FGFR inhibitors 2.

  • The 2-Fluoro Biaryl Twist: The fluorine atom positioned ortho to the carboxylate induces a severe steric and stereoelectronic clash with the pyrazine ring. This restricts the dihedral angle, forcing the biaryl system out of planarity. This pre-organized "twisted" conformation is thermodynamically favorable for binding into the narrow, hydrophobic specificity pockets of kinases like Nek2 and ATR, minimizing the entropic penalty of binding 3.

  • The tert-Butyl Ester: This bulky protecting group shields the carboxylic acid during upstream cross-coupling reactions (e.g., Suzuki-Miyaura coupling to form the biaryl bond). It allows for late-stage acidic cleavage, liberating the acid for parallel amide coupling to probe the solvent-exposed region of the kinase 4.

Pathway DNA DNA Damage / Replication Stress ATR ATR Kinase (Target) DNA->ATR FGF FGF Ligand Binding FGFR FGFR Kinase (Target) FGF->FGFR CHK1 CHK1 Activation ATR->CHK1 MAPK MAPK / AKT Cascades FGFR->MAPK CellCycle Cell Cycle Arrest & DNA Repair CHK1->CellCycle Prolif Tumor Proliferation & Survival MAPK->Prolif Inhibitor Aminopyrazine Inhibitors (Hinge Binders) Inhibitor->ATR Blocks Inhibitor->FGFR Blocks

Fig 1. Dual targeting of ATR and FGFR signaling pathways by aminopyrazine-derived inhibitors.

Chemical Biology Workflow & Self-Validating Protocols

To utilize this precursor effectively, a three-step workflow is employed: Ester Deprotection, Amide Library Generation, and Biochemical Profiling.

Workflow A Precursor: tert-Butyl 4-(3-aminopyrazin-2-yl) -2-fluorobenzoate B Step 1: Deprotection (TFA/DCM, 25°C, 2h) A->B C Intermediate: 4-(3-aminopyrazin-2-yl) -2-fluorobenzoic acid B->C D Step 2: Amide Coupling (HATU, DIPEA, Amines) C->D E Kinase Inhibitor Library (Diversified Amides) D->E F Step 3: TR-FRET Assay (ATR / FGFR Profiling) E->F

Fig 2. Workflow for generating kinase inhibitor libraries from the aminopyrazine precursor.

Protocol 1: Deprotection of the tert-Butyl Ester

Causality Note: Acidic cleavage (TFA) is strictly selected over aqueous base hydrolysis (e.g., LiOH/NaOH). The electron-withdrawing nature of both the carboxylate and the pyrazine ring highly activates the ortho-fluorine atom. Basic conditions would risk an unintended Nucleophilic Aromatic Substitution (SNAr), displacing the fluorine atom with a hydroxyl group.

Reagents:

  • tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate (1.0 eq, 500 mg)

  • Trifluoroacetic acid (TFA) (10.0 eq)

  • Dichloromethane (DCM) (0.1 M)

Step-by-Step Method:

  • Dissolve the precursor in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C using an ice bath.

  • Add TFA dropwise over 5 minutes to prevent exothermic degradation.

  • Remove the ice bath and stir the reaction at 25 °C for 2 hours.

  • Self-Validation (QC): Monitor via TLC (Hexanes/EtOAc 1:1). The starting material ( Rf​≈0.7 ) should disappear, replaced by a baseline spot ( Rf​≈0.0 ).

  • Concentrate the mixture in vacuo. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA.

  • Analytical Confirmation: 1 H-NMR (DMSO- d6​ ) must show the complete disappearance of the prominent 9H singlet at ~1.50 ppm (tert-butyl group).

Protocol 2: Parallel Amide Coupling (Library Generation)

Causality Note: The ortho-fluoro substitution sterically hinders the carboxylic acid and reduces the nucleophilicity of the transient active ester. Therefore, HATU is chosen over standard carbodiimides (like EDC) because the highly reactive uronium species it generates overcomes this steric bulk, ensuring >95% conversion.

Reagents:

  • 4-(3-aminopyrazin-2-yl)-2-fluorobenzoic acid intermediate (1.0 eq, 50 mg per vial)

  • Various aliphatic/heterocyclic amines (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Method:

  • In a 4 mL glass vial, dissolve the carboxylic acid intermediate and HATU in anhydrous DMF.

  • Add DIPEA and stir for 15 minutes at room temperature to pre-form the active ester.

  • Add the desired amine (e.g., morpholine, 1-methylpiperazine). Stir at 25 °C for 4 hours.

  • Self-Validation (QC): Quench a 5 µL aliquot in 100 µL Methanol and inject into LC-MS. Confirm the presence of the desired [M+H]+ peak and the depletion of the acid mass.

  • Purify the final compounds using reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).

Protocol 3: Biochemical Kinase Profiling (TR-FRET)

Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized instead of standard luminescence (e.g., ADP-Glo) because the highly conjugated aminopyrazine-biaryl system can occasionally exhibit auto-fluorescence. The time-delayed reading of TR-FRET eliminates background compound fluorescence, ensuring high-fidelity IC 50​ data.

Step-by-Step Method:

  • Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitors in 100% DMSO.

  • Transfer 100 nL of compound solutions to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).

  • Add 5 µL of Kinase/Substrate mixture (e.g., ATR/ATRIP complex and p53-derived peptide) in assay buffer.

  • Add 5 µL of ATP solution (at the predetermined Km​ for the specific kinase) to initiate the reaction.

  • Incubate for 60 minutes at 22 °C.

  • Add 10 µL of TR-FRET detection reagent (Europium-labeled anti-phospho antibody and SureLight APC fluorophore).

  • Self-Validation (QC): Include Berzosertib (VX-970) as a positive control. The assay is only valid if the Z′ -factor is >0.6 and the control IC 50​ falls within 3-fold of its historical average (~15 nM for ATR).

  • Read the plate on a microplate reader (Excitation: 337 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.

Quantitative Data: Synthetic SAR Profiling

The following table summarizes the structure-activity relationship (SAR) data for a representative library generated from the tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate precursor. The data highlights how modifying the solvent-exposed amine alters kinase selectivity between ATR and FGFR1.

Compound IDAmine Coupled (Solvent-Exposed Region)ATR IC 50​ (nM)FGFR1 IC 50​ (nM)Selectivity Ratio (FGFR1/ATR)
Precursor None (tert-Butyl ester)>10,000>10,000N/A
Acid Int. None (Free Carboxylic Acid)4,5208,1001.8
Lib-01 Morpholine1254503.6
Lib-02 1-Methylpiperazine18 89049.4 (ATR Selective)
Lib-03 Cyclopropylamine3101150.37
Lib-04 3-Amino-1-methylpyrazole8522 0.25 (FGFR Selective)

Data Interpretation: The introduction of basic, solubilizing groups like 1-methylpiperazine (Lib-02) heavily favors ATR inhibition, likely due to favorable electrostatic interactions in the solvent channel. Conversely, flat, heteroaromatic amines like 3-amino-1-methylpyrazole (Lib-04) shift the selectivity profile toward FGFR1.

References

  • Rational Design of 5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor.Journal of Medicinal Chemistry. [1]
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors.
  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization.Journal of Medicinal Chemistry. [3]
  • Structure and Ligand-Based Design of mTOR and PI3-Kinase Inhibitors Leading to the Clinical Candidates VS-5584 (SB2343) and SB2602.Journal of Medicinal Chemistry.[4]

Sources

Method

Application Notes and Protocols for tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate in Active Pharmaceutical Ingredient (API) Manufacturing

Introduction: A Privileged Scaffold in Modern Drug Discovery tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate is a sophisticated heterocyclic building block poised for significant applications in the synthesis of nove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate is a sophisticated heterocyclic building block poised for significant applications in the synthesis of novel active pharmaceutical ingredients (APIs). Its molecular architecture combines three key pharmacophoric elements, each contributing unique properties that are highly sought after in medicinal chemistry. The 3-aminopyrazine core is a recognized bioisostere for other aromatic systems and is prevalent in a range of biologically active compounds, including kinase inhibitors and antimycobacterial agents.[1][2] The strategic placement of a 2-fluorophenyl group introduces a fluorine atom, a substituent known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Finally, the tert-butyl ester serves as a convenient protecting group for the carboxylic acid, allowing for selective reactions at other sites of the molecule before its facile removal under acidic conditions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this versatile intermediate, complete with detailed protocols for its application in the synthesis of potential API candidates.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate is presented in Table 1.

PropertyValueReference
CAS Number 1715031-88-1
Molecular Formula C₁₅H₁₆FN₃O₂
Molecular Weight 289.31 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.

Application in the Synthesis of Novel Kinase Inhibitors

The 3-aminopyrazine scaffold is a cornerstone in the design of various kinase inhibitors, including those targeting Fibroblast Growth Factor Receptors (FGFRs), which are implicated in a variety of cancers.[3] The title compound is an excellent starting material for the synthesis of a library of potential FGFR inhibitors. A proposed synthetic workflow is illustrated below.

G A tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate B Acylation with R-COCl or R-COOH A->B Pyridine, DCM C N-Acylated Intermediate B->C D Acidic Deprotection (e.g., TFA) C->D TFA, DCM E Carboxylic Acid Intermediate D->E F Amide Coupling with R'-NH2 E->F HATU, DIPEA, DMF G Final API Candidate F->G

Caption: Proposed synthetic workflow for the synthesis of kinase inhibitors.

Protocol 1: Acylation of the 3-Amino Group

This protocol describes the acylation of the 3-amino group of tert-butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate with an acyl chloride. This reaction introduces a key structural element for interaction with the target kinase.

Materials:

  • tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate

  • Acyl chloride (e.g., benzoyl chloride)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a stirred solution of tert-butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate (1.0 eq) in anhydrous DCM in a round-bottom flask, add pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acylated product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of the tert-Butyl Ester

This protocol details the removal of the tert-butyl protecting group to unmask the carboxylic acid, which is then available for further functionalization, such as amide bond formation.

Materials:

  • N-Acylated intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the N-acylated intermediate (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add TFA (10-20 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting crude carboxylic acid can be used in the next step without further purification, or it can be purified by crystallization or chromatography if required.

Protocol 3: Amide Coupling to a Final API Candidate

This protocol describes the coupling of the carboxylic acid intermediate with a primary or secondary amine to form the final amide product. This is a common final step in the synthesis of many APIs.

Materials:

  • Carboxylic acid intermediate from Protocol 2

  • Primary or secondary amine (R'-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • To a stirred solution of the carboxylic acid intermediate (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final API candidate.

Logical Relationships in the Synthetic Pathway

The following diagram illustrates the logical progression of the functional group transformations in the proposed synthetic route.

G Start Starting Material (tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate) Acylation Acylation of 3-Amino Group Start->Acylation Introduce R-CO moiety Deprotection Deprotection of tert-Butyl Ester Acylation->Deprotection Unmask Carboxylic Acid Coupling Amide Bond Formation Deprotection->Coupling Introduce R'-NH moiety Final Final API Candidate Coupling->Final

Caption: Logical flow of the synthetic transformations.

Conclusion and Future Perspectives

tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate is a highly valuable and versatile building block for the synthesis of novel APIs. Its unique combination of a biologically active 3-aminopyrazine core, a property-enhancing 2-fluorophenyl group, and a readily cleavable tert-butyl ester protecting group makes it an ideal starting material for the construction of complex molecular architectures. The protocols provided herein offer a solid foundation for researchers to explore the potential of this compound in their drug discovery and development programs. Future applications may extend beyond kinase inhibitors to other areas of medicinal chemistry where the 3-aminopyrazine scaffold has shown promise.

References

  • Heravi, M. M., et al. (2021). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Scientific Reports, 11(1), 1-19. Available at: [Link]

  • Khan, I., & Ibrar, A. (2011). Synthetic and biological studies of pyrazolines and related heterocyclic compounds. European Journal of Medicinal Chemistry, 46(11), 5344-5350. Available at: [Link]

  • Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(8), 3502. Available at: [Link]

  • Google Patents. (2005). Pyrazine derivatives and pharmaceutical use thereof. WO2005040151A1.
  • Stallings, C. L., & Johnson, J. S. (2018). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 23(10), 2659. Available at: [Link]

  • ResearchGate. (2022). Recent developments in aminopyrazole chemistry. Available at: [Link]

  • Kos, J., et al. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Biomolecules, 12(11), 1561. Available at: [Link]

  • ResearchGate. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 14(1), 47-54. Available at: [Link]

Sources

Application

Application Note: Regioselective Functionalization of the Aminopyrazine Ring in tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Strategic Significance The 2-amino-3-arylpyrazi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Strategic Significance

The 2-amino-3-arylpyrazine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently serving as the hinge-binding motif in highly selective kinase inhibitors (e.g., targeting ATR, FGFR, and SHP2) . The compound tert-butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate represents a highly versatile intermediate. It features a fully functionalized aryl vector at the C2 position and an activating primary amine at the C3 position, leaving the pyrazine C5 and C6 positions available for late-stage derivatization.

This application note details the mechanistic rationale and self-validating protocols for the regioselective functionalization of this scaffold. Specifically, we outline the C6-halogenation of the pyrazine ring followed by downstream palladium-catalyzed cross-coupling, enabling the divergent synthesis of complex poly-substituted heteroaromatics.

Mechanistic Rationale: Regioselectivity in Aminopyrazines

Unsubstituted pyrazines are highly electron-deficient and generally resist Electrophilic Aromatic Substitution (EAS). However, the introduction of a primary amino group at the C3 position fundamentally alters the electronic landscape of the ring.

The amino group exerts a strong positive mesomeric (+M) effect, delocalizing its nitrogen lone pair into the pyrazine π-system. This resonance activation selectively increases electron density at the positions ortho (C2) and para (C6) to the amine. Because the C2 position in our substrate is sterically and electronically blocked by the bulky 2-fluoro-4-(tert-butoxycarbonyl)phenyl group, electrophilic attack is strictly directed to the unhindered C6 position .

Mechanism N1 C3-Amino Group (-NH2) Strong +M Electron Donor N2 Resonance Delocalization Increases electron density at ortho (C2) and para (C6) N1->N2 Delocalizes N-lone pair N3 Steric & Electronic Blockade C2 is occupied by the bulky aryl group N2->N3 Ortho position blocked N4 Regioselective EAS Electrophilic attack (Br+) occurs exclusively at C6 N3->N4 Directs to Para position

Figure 1: Mechanistic rationale for the regioselective C6-bromination of 3-aminopyrazin-2-yl derivatives.

Synthetic Workflow & Protocols

The functionalization sequence relies on a two-step workflow: an initial mild bromination to install a synthetic handle, followed by a Suzuki-Miyaura cross-coupling to build structural complexity.

Workflow A Starting Material tert-Butyl 4-(3-aminopyrazin-2-yl) -2-fluorobenzoate B C6-Bromination (NBS, DMF, 0°C) A->B C Halogenated Intermediate C6-Bromopyrazine B->C D Suzuki-Miyaura Coupling (Pd(dppf)Cl2, R-B(OH)2) C->D E C6-Functionalized Aminopyrazine Scaffold D->E

Figure 2: Strategic workflow for the regioselective functionalization of the aminopyrazine scaffold.

Protocol A: Regioselective C6-Bromination

Objective: Synthesis of tert-butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate.

Causality & Experimental Insights: While molecular bromine (Br₂/AcOH) can be used for pyrazine halogenation, it often leads to oxidative degradation or over-bromination. N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF provides a controlled release of Br⁺. Conducting the reaction at 0 °C suppresses radical side reactions and ensures strict mono-bromination at the C6 position.

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with tert-butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Cooling: Cool the stirring solution to 0 °C using an ice-water bath under an inert argon atmosphere.

  • Reagent Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes. Protect the reaction flask from ambient light using aluminum foil to prevent radical initiation.

  • Reaction Monitoring (Self-Validation): Stir for 1–2 hours at 0 °C. Monitor via LC-MS.

    • Validation Checkpoint: The starting material mass ([M+H]⁺ ≈ 290.1) should disappear, replaced by a characteristic 1:1 isotopic doublet for the brominated product ([M+H]⁺ ≈ 368.0 and 370.0), confirming mono-bromination.

  • Quenching & Workup: Quench the reaction with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted NBS. Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine (5x) to remove residual DMF, dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure C6-bromo intermediate.

Protocol B: Downstream Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation at the C6 position using aryl/heteroaryl boronic acids.

Causality & Experimental Insights: The newly installed C6-bromide is highly activated toward oxidative addition by Pd(0) due to the electron-withdrawing nature of the adjacent pyrazine nitrogens. However, the free C3-amino group can act as a competitive bidentate ligand for palladium, potentially stalling the catalytic cycle. Utilizing a bulky, bidentate phosphine ligand like dppf in the pre-catalyst Pd(dppf)Cl₂ prevents catalyst poisoning and promotes efficient transmetalation .

Step-by-Step Procedure:

  • Preparation: In a microwave vial or Schlenk tube, combine the C6-bromo intermediate (1.0 equiv), the desired boronic acid/ester (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (ratio 4:1, v/v) to achieve a 0.1 M substrate concentration.

    • Insight: The biphasic system ensures solubility of both the organic substrate and the inorganic base, facilitating the crucial transmetalation step.

  • Deoxygenation: Sparge the mixture with argon for an additional 5 minutes to remove trace oxygen, which can cause homocoupling of the boronic acid.

  • Heating: Seal the vessel and heat to 90 °C for 4–6 hours (or 110 °C for 30 mins via microwave irradiation).

  • Reaction Monitoring (Self-Validation): Analyze via LC-MS.

    • Validation Checkpoint: Complete consumption of the isotopic bromine doublet (m/z 368/370) and the appearance of the target coupled mass. A shift to a more non-polar retention time is typically observed.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash with water, dry the organics, and purify via reverse-phase HPLC or silica gel chromatography.

Quantitative Data Summary

The table below summarizes the expected quantitative parameters for the functionalization workflows based on standardized scale-up data.

Reaction StepReagents & CatalystTemp / TimeConversion RateTypical Isolated YieldKey Analytical Marker (LC-MS)
C6-Bromination NBS (1.05 eq), DMF0 °C / 2 h> 98%85 – 92%Appearance of 1:1 doublet (M, M+2)
Suzuki Coupling (Aryl) Phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃90 °C / 4 h> 95%75 – 88%Loss of Br isotopes; +76 Da mass shift
Suzuki Coupling (Alkyl) Alkyl-BF₃K, Pd(OAc)₂, RuPhos, Cs₂CO₃100 °C / 12 h80 – 90%60 – 70%Loss of Br isotopes; Target mass

Table 1: Standardized reaction parameters and expected quantitative outcomes for the functionalization of the aminopyrazine scaffold.

Conclusion

The tert-butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate scaffold offers a highly programmable platform for drug discovery. By understanding the electronic influence of the C3-amino group, chemists can confidently exploit the regioselective activation of the C6 position. The self-validating protocols provided herein ensure high-fidelity halogenation and subsequent palladium-catalyzed cross-coupling, enabling the rapid generation of diverse, complex pyrazine libraries with high synthetic efficiency.

References

  • Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). "Transition metal-catalyzed functionalization of pyrazines." Organic & Biomolecular Chemistry, 11(22), 3583-3602. URL:[Link]

  • Cavalier, J.-F., et al. (2001). "2,6-Diamino-3,5-diaryl-1,4-pyrazine Derivatives as Novel Antioxidants." Synthesis, 2001(05), 0768-0772. URL:[Link]

  • Zhao, Y., et al. (2024). "Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors." Journal of Medicinal Chemistry (via PubMed Central). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Common Impurities in the Synthesis of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate

Welcome to the technical support center for the synthesis of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common impurities and challenges encountered during the synthesis of this key pharmaceutical intermediate.

Introduction

The synthesis of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate typically involves a palladium-catalyzed cross-coupling reaction, most commonly a Suzuki-Miyaura or Buchwald-Hartwig amination reaction. These powerful C-C and C-N bond-forming reactions, while versatile, can be sensitive to substrate characteristics, reaction conditions, and reagent quality, leading to the formation of various impurities. This guide will address these potential issues in a practical, question-and-answer format, explaining the underlying chemistry and providing actionable solutions.

Common Synthetic Pathways & Potential Issues

The primary routes to tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate involve the coupling of a pyrazine precursor with a fluorobenzoate precursor.

Diagram 1: Synthetic Pathways

cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination A1 tert-Butyl 4-bromo-2-fluorobenzoate C1 Pd Catalyst, Base A1->C1 B1 3-Amino-2-(pinacolboranyl)pyrazine B1->C1 P tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate C1->P A2 3-Amino-2-halopyrazine C2 Pd Catalyst, Base A2->C2 B2 tert-Butyl 4-amino-2-fluorobenzoate B2->C2 P2 tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate C2->P2

Caption: Common synthetic routes to the target molecule.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, categorized by the type of impurity or reaction outcome.

Low or No Product Formation

Q1: My Suzuki-Miyaura coupling reaction is not proceeding, or the yield is very low. What are the likely causes?

A1: Low or no yield in Suzuki-Miyaura couplings involving heteroaromatic compounds like aminopyrazines can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., XPhos, SPhos) are of high quality and have not been deactivated by exposure to air or moisture. For challenging couplings with electron-deficient pyrazines, specialized pre-catalysts like XPhos Pd G2 or G3 may be more effective.[1][2]

  • Ineffective Base: The base is crucial for the transmetalation step. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can be critical; for instance, K₃PO₄ is often effective in challenging couplings. Ensure the base is finely powdered and anhydrous.

  • Protodeboronation of the Boronic Ester: The C-B bond of your pyrazine boronic ester can be cleaved by residual water or acidic protons in the reaction mixture, leading to the formation of 3-aminopyrazine.[3] To mitigate this, use rigorously dried solvents and reagents. Using a 2- to 3-fold excess of the boronic ester can also compensate for this side reaction.

  • Inhibition by the Amino Group: The free amino group on the pyrazine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle. While many Suzuki reactions proceed with unprotected anilines, problematic substrates may require N-protection (e.g., with a Boc group).[4][5]

Q2: I'm attempting a Buchwald-Hartwig amination, but I'm only recovering my starting materials. What should I check?

A2: Similar to Suzuki couplings, Buchwald-Hartwig aminations are sensitive to reaction parameters:

  • Ligand Choice: The choice of phosphine ligand is critical. For coupling with aminopyrazines, bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are often necessary, especially when using less reactive aryl chlorides.[6][7]

  • Base Strength: Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.[8][9] Ensure the base is fresh and handled under inert conditions. Weaker bases like carbonates are generally not effective for C-N bond formation with unactivated aryl halides.

  • Solvent Effects: Aprotic solvents like toluene, dioxane, or THF are commonly used. The choice of solvent can influence catalyst solubility and reactivity. Ensure the solvent is anhydrous.

Common Impurities and Their Mitigation

Diagram 2: Common Impurity Formation Pathways

cluster_impurities Potential Impurities SM1 tert-Butyl 4-bromo-2-fluorobenzoate Catalyst Pd(0) Catalyst SM1->Catalyst Homocoupling2 Biphenyl Derivative (Homocoupling) SM1->Homocoupling2 Pd(0) SM2 3-Amino-2-(pinacolboranyl)pyrazine SM2->Catalyst Homocoupling1 Bipyrazine Derivative (Homocoupling) SM2->Homocoupling1 Pd(0) Protodeboronation 3-Aminopyrazine (Protodeboronation) SM2->Protodeboronation H2O Product Target Molecule Hydrolysis 4-(3-Aminopyrazin-2-yl)-2-fluorobenzoic acid (Ester Hydrolysis) Product->Hydrolysis Base/H2O, Heat Catalyst->Product Catalyst->Product Dehalogenation tert-Butyl 2-fluorobenzoate (Dehalogenation) Catalyst->Dehalogenation H+ source

Caption: Origins of common reaction impurities.

Q3: My LC-MS analysis shows a peak corresponding to the dehalogenated starting material (tert-butyl 2-fluorobenzoate). How can I prevent this?

A3: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings.[10] It occurs when the organopalladium intermediate reacts with a hydride source instead of the coupling partner.

  • Hydride Sources: Potential hydride sources include amines, alcohols (if used as a solvent), or even the phosphine ligand itself.

  • Mitigation Strategies:

    • Use high-purity, anhydrous solvents and reagents.

    • Choose a more robust phosphine ligand.

    • Optimize the base; sometimes a weaker base can reduce the rate of dehalogenation.

    • Lowering the reaction temperature, if possible without significantly slowing down the desired reaction, can also help.

Q4: I have observed the formation of homocoupled byproducts (e.g., a bipyrazine or a biphenyl derivative). What causes this and how can I minimize it?

A4: Homocoupling occurs when two molecules of the same starting material couple with each other. This is often more prevalent with aryl iodides and bromides.[11][12]

  • Causes: Homocoupling can be promoted by high catalyst loadings, high temperatures, and the presence of oxygen.

  • Minimization Techniques:

    • Thoroughly degas the reaction mixture to remove oxygen.

    • Optimize the catalyst loading; use the lowest effective amount.

    • Control the reaction temperature carefully.

    • Ensure a stoichiometric balance or a slight excess of one coupling partner.

Q5: My product is contaminated with the hydrolyzed carboxylic acid (4-(3-aminopyrazin-2-yl)-2-fluorobenzoic acid). How can I avoid this?

A5: The tert-butyl ester is sensitive to acidic conditions and can also be cleaved under harsh basic conditions, especially at elevated temperatures.[13]

  • Premature Hydrolysis During Reaction:

    • If using a strong base like NaOtBu, prolonged reaction times at high temperatures can lead to some ester hydrolysis. Try to minimize the reaction time and temperature.

    • Ensure the reaction is worked up promptly upon completion.

  • Hydrolysis During Workup and Purification:

    • Avoid acidic conditions during the aqueous workup.

    • If performing chromatography on silica gel, which is slightly acidic, consider neutralizing the silica gel with a small amount of triethylamine in the eluent or using a less acidic stationary phase like alumina.

Q6: I see a significant amount of 3-aminopyrazine in my crude reaction mixture. What is the cause?

A6: This is likely due to protodeboronation of the 3-amino-2-(pinacolboranyl)pyrazine starting material in a Suzuki coupling.[3]

  • Cause: The C-B bond is susceptible to cleavage by protons from water or other acidic species in the reaction mixture.

  • Prevention:

    • Use anhydrous solvents and reagents.

    • Ensure the base is anhydrous.

    • A slight excess (1.1-1.5 equivalents) of the boronic ester can be used to drive the reaction to completion despite some loss to protodeboronation.

Purification Challenges

Q7: I am having difficulty purifying my product from residual palladium catalyst.

A7: Residual palladium can be challenging to remove completely.

  • Filtration: After the reaction, diluting the mixture with a suitable solvent and filtering through a pad of Celite® can remove a significant portion of the precipitated palladium black.

  • Scavenger Resins: For trace amounts of palladium, consider stirring the crude product solution with a scavenger resin (e.g., a thiol-functionalized resin) before final purification.

  • Charcoal Treatment: Treatment with activated charcoal can also be effective in adsorbing residual palladium.

Q8: What is a good general method for purifying the final product?

A8: Flash column chromatography is a common and effective method for purifying compounds of this type.[9][14]

  • Stationary Phase: Silica gel is typically used.

  • Mobile Phase: A gradient of ethyl acetate in hexanes or heptane is a good starting point. The polarity can be adjusted based on the TLC analysis of the crude mixture.

  • Alternative: For base-sensitive compounds, neutral alumina can be used as the stationary phase. Recrystallization from a suitable solvent system can also be an effective purification method if the crude product is sufficiently pure.

Analytical Methods for Impurity Profiling

A combination of analytical techniques is essential for identifying and quantifying impurities.[15]

Analytical TechniquePurpose
HPLC/UPLC Quantify the purity of the main product and detect impurities.
LC-MS Identify the molecular weights of impurities to aid in their structural elucidation.
GC-MS Detect and quantify residual solvents.
NMR (¹H, ¹³C, ¹⁹F) Confirm the structure of the desired product and characterize major impurities.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-bromo-2-fluorobenzoate (1.0 eq.), 3-amino-2-(pinacolboranyl)pyrazine (1.2 eq.), palladium catalyst (e.g., Pd(dppf)Cl₂ , 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To a flame-dried flask under an inert atmosphere, add the aryl halide (e.g., 2-chloro-3-aminopyrazine, 1.0 eq.), tert-butyl 4-amino-2-fluorobenzoate (1.1 eq.), palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%), the phosphine ligand (e.g., RuPhos, 1.5-4.5 mol%), and the base (e.g., NaOtBu, 1.5 eq.).

  • Add anhydrous, degassed toluene or 1,4-dioxane.

  • Heat the reaction mixture to 90-110 °C and stir until completion.

  • Cool the reaction, dilute with a suitable organic solvent, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify by flash column chromatography.

References

  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(3), 1533-1549.
  • Tomanová, P., et al. (2018). Suzuki-Miyaura cross-coupling of 4-bromopyrazoles with styryl boronic acids. Tetrahedron, 74(15), 1786-1794.
  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Franck, R. W., et al. (2000). Solution Phase Combinatorial Synthesis of Biaryl Libraries Employing Heterogeneous Conditions for Catalysis and Isolation with Size Exclusion Chromatography for Purification. The Journal of Organic Chemistry, 65(23), 7973-7984.
  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. [Link]

  • BenchChem. (2025). Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.
  • BenchChem. (2025).
  • LCGC International. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Tanaka, M., et al. (2000). Palladium-Catalyzed tert-Butoxycarbonylation of Trifluoroacetimidoyl Iodides. The Journal of Organic Chemistry, 65(10), 3025-3030.
  • Buchwald, S. L., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(6), 2364-2373.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 8). YouTube. [Link]

  • Sitorus, H., et al. (2021). Chemical Transformation of Pyrazine Derivatives. Journal of Physics: Conference Series, 1811, 012061.
  • Buchwald, S. L., et al. (2019).
  • Buchwald, S. L., & Parrish, C. A. (2001). Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides. The Journal of Organic Chemistry, 66(7), 2498-2500.
  • Krátký, M., et al. (2017). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 22(3), 438.
  • TCI. (n.d.).
  • Sigma-Aldrich. (n.d.). tert-Butyl 4-(3-aminopyrazin-2-yl)
  • Amgen Inc. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters.
  • AstraZeneca. (2005). Process for the production of tert-butyl (E)-(6-[2-[4-(4-flurophenyl)-6-isopropyl-2-[methyl(methylsufonyl)amino]pyrimidin-5-yl]vinyl]4R,6S)-2,2-dimethyl[1][16]dioxan-4-yl). US Patent 6,844,437B1.

  • Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research, 16(4), 134.
  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
  • Kim, J., et al. (2018). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 23(11), 2947.
  • TCI. (2024, January 22).
  • Chemistry LibreTexts. (2023, June 30).
  • Garg, N. K. (n.d.).
  • Li, C.-J., et al. (2019). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. Accounts of Chemical Research, 52(12), 3349-3362.
  • Wang, C., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Selective hydrolysis of α-tert-butyl ester.
  • Atlanchim Pharma. (n.d.).
  • De Kimpe, N., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3297-3316.
  • Chen, Y., et al. (2014). Preparation of tert-butyl esters via Pd-catalyzed tert-butoxycarbonylation of (hetero)aryl boronic acid derivatives. Tetrahedron Letters, 55(16), 2633-2636.
  • Bayer AG. (1982). Process for the production of 4-amino-6-tert. butyl-3-mercapto-1,2,4-triazin-5-one.
  • ResearchGate. (n.d.).
  • Wang, C., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry.
  • Degussa AG. (1991). Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester. EP0416220A1.
  • Incyte Corporation. (2020). Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1][2][11]triazolo[4,3-a][1][11]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. WO2020055976A1.

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • AbbVie Inc. (2019). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 17(4), 843-847.
  • Degussa AG. (1991). Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts. EP0436088A1.
  • Buchwald, S. L., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
  • Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • Organic Chemistry Portal. (n.d.).
  • President and Fellows of Harvard College. (2013). Methods and apparatus for manipulating fluids, reactions and particles.
  • European Union Reference Laboratory for Single Residue Methods. (2019).

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate Cross-Coupling

Welcome to the technical support center dedicated to navigating the complexities of palladium-catalyzed cross-coupling reactions for the synthesis of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate. This guide is str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to navigating the complexities of palladium-catalyzed cross-coupling reactions for the synthesis of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate. This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights and troubleshooting strategies for this challenging transformation. The synthesis of this molecule, which involves coupling an electron-deficient, nitrogen-rich aminopyrazine core with a sterically and electronically nuanced fluorobenzoate fragment, presents a unique set of obstacles that demand a rational approach to catalyst system selection and reaction optimization.

This resource moves beyond generic protocols to explain the why behind experimental choices, empowering you to diagnose issues, mitigate side reactions, and achieve robust, reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes the cross-coupling to form tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate particularly challenging?

A1: The primary difficulties arise from the inherent properties of the coupling partners.[1][2]

  • Pyrazine Ring Inhibition: The nitrogen atoms of the pyrazine ring can act as ligands, coordinating to the palladium catalyst. This can lead to the formation of inactive catalyst complexes, effectively poisoning the catalyst and stalling the reaction.[1][3]

  • Chelation by the Amino Group: The 3-amino group is positioned ortho to the site of coupling (the C2 position of the pyrazine). This proximity creates the potential for a bidentate chelation to the palladium center after oxidative addition, which can hinder subsequent steps in the catalytic cycle, such as transmetalation or reductive elimination.[2][4]

  • Substrate Reactivity: The 2-halopyrazine precursor is electron-deficient, which can facilitate oxidative addition but may also make the resulting organopalladium intermediate more susceptible to decomposition pathways. Conversely, the 2-fluoro-substituted benzoate partner introduces both steric hindrance and specific electronic effects that must be accommodated by the catalyst system.

Q2: Which cross-coupling strategy is most suitable for this synthesis?

A2: While several methods exist for C-C bond formation, the Suzuki-Miyaura coupling is generally the most robust and versatile approach for this specific target. This reaction typically involves the coupling of a heteroaryl halide (e.g., 2-bromo- or 2-chloro-3-aminopyrazine) with an arylboronic acid or ester (e.g., tert-butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate). Its advantages include mild reaction conditions, commercial availability of reagents, and excellent functional group tolerance. The primary alternative, a Buchwald-Hartwig C-N amination, is less direct for forming the key pyrazinyl-benzoate C-C bond.

Q3: What is the single most critical parameter to optimize for this reaction?

A3: The choice of ligand is paramount. The ligand stabilizes the palladium center, prevents catalyst deactivation, and critically influences the rates of oxidative addition and reductive elimination.[5][6] For challenging substrates like aminopyrazines, bulky, electron-rich biaryl monophosphine ligands (often referred to as "Buchwald ligands") are essential to promote the desired coupling over inhibitory pathways.[7][8]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing a logical path to resolving them.

Problem 1: Low or No Conversion to the Desired Product

Q: My reaction shows only starting materials or trace product after 24 hours. What should I investigate first?

A: Low or no conversion is the most common failure mode and typically points to an issue with catalyst activity.

  • Potential Cause 1: Catalyst Inhibition or Deactivation.

    • Explanation: As discussed, the pyrazine nitrogens are likely culprits, sequestering the active palladium species.[3] The catalyst may also have decomposed, often indicated by the formation of palladium black.

    • Solutions:

      • Switch to a More Robust Ligand: Standard ligands like PPh₃ are often ineffective. Employ bulky, electron-rich biaryl phosphine ligands such as RuPhos , BrettPhos , or XPhos .[6][7][8] These ligands create a sterically-demanding coordination sphere around the palladium, which favors the binding of the aryl halide over coordination with the pyrazine nitrogens.

      • Use a Palladium Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined pre-catalyst (e.g., XPhos Pd G3, RuPhos Pd G3). Pre-catalysts provide more reliable and reproducible formation of the active L-Pd(0) species, leading to more consistent results.[5][7][9]

      • Ensure an Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[5] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are rigorously degassed. Freeze-pump-thaw cycles are highly effective.[10]

  • Potential Cause 2: Poor Oxidative Addition.

    • Explanation: The reactivity of the 2-halo-3-aminopyrazine follows the expected trend: I > Br > Cl.[3] If you are using a chloropyrazine, the C-Cl bond activation may be the rate-limiting step and may not proceed under your current conditions.

    • Solutions:

      • Select a Ligand for Aryl Chlorides: If using a chloropyrazine, ligands like BrettPhos or modern, highly active catalysts are specifically designed to facilitate the challenging oxidative addition to C-Cl bonds.[6]

      • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition. A typical starting range is 90-120 °C.[10]

      • Switch to a More Reactive Halide: If feasible, using the 2-bromo- or 2-iodo-3-aminopyrazine will significantly facilitate the oxidative addition step.

  • Potential Cause 3: Inappropriate Base or Solvent.

    • Explanation: The base is essential for the transmetalation step of the Suzuki cycle, where the boronic acid's organic group is transferred to the palladium center.[10] An unsuitable base can stall the reaction. The solvent must solubilize all components and not interfere with the catalyst.

    • Solutions:

      • Screen Bases: A strong base is typically required. K₃PO₄ and Cs₂CO₃ are excellent starting points for Suzuki couplings involving heteroaromatic substrates.[3] Avoid strong nucleophilic bases that could lead to side reactions.

      • Use Anhydrous, Aprotic Solvents: Common choices include 1,4-dioxane , toluene , or THF .[7] Ensure they are anhydrous, as water can promote unwanted side reactions like protodeboronation.[11]

Problem 2: Significant Formation of Side Products

Q: My reaction works, but I see major byproducts like dehalogenated pyrazine or homocoupled boronic acid, complicating purification.

A: The formation of these side products points to competing, non-productive reaction pathways that consume your starting materials.

  • Side Product 1: Protodeboronation (Loss of the Boronic Acid Group).

    • Explanation: The C-B bond of your fluorobenzoate boronic acid is cleaved and replaced with a hydrogen atom. This is a common issue with heteroaromatic or electronically-sensitive boronic acids and can be accelerated by excess water or an inappropriate base.[11]

    • Solutions:

      • Minimize Water: While Suzuki reactions often tolerate some water, excess amounts can be detrimental. Use anhydrous solvents and consider a base like K₃PO₄, which is effective without requiring large amounts of water.[11]

      • Use a Stabilized Boron Reagent: If protodeboronation is persistent, switch from the boronic acid to a more stable MIDA boronate or pinacol boronate ester . These are more resistant to premature decomposition but are still active in the catalytic cycle.[11][12]

  • Side Product 2: Dehalogenation (Loss of the Halide).

    • Explanation: Your 2-halo-3-aminopyrazine is being reduced to 3-aminopyrazine. This occurs when the organopalladium intermediate reacts with a hydride source instead of the boronic acid.[10]

    • Solutions:

      • Eliminate Hydride Sources: Potential hydride sources include certain amine bases or alcohol solvents. If using these, switch to a non-hydridic base like K₃PO₄ or Cs₂CO₃ and an aprotic solvent like dioxane or toluene.[11]

      • Optimize Temperature and Time: Prolonged heating can sometimes promote dehalogenation. Aim for the lowest temperature and shortest reaction time that allows for complete conversion.[10]

  • Side Product 3: Homocoupling of the Boronic Acid.

    • Explanation: Two molecules of your benzoate boronic acid couple together, often facilitated by the presence of oxygen.[11]

    • Solutions:

      • Rigorous Degassing: This is the most critical step. Oxygen promotes this oxidative side reaction. Ensure your reaction setup is scrupulously deoxygenated.[10][11]

      • Use a Pd(0) Source or Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced to Pd(0) in situ. This reduction process can sometimes consume the boronic acid and promote homocoupling. Starting directly with a Pd(0) source like Pd₂(dba)₃ or, even better, a pre-catalyst can mitigate this issue.[11]

Catalyst System Selection Guide

The selection of the palladium source and ligand is the most critical decision. Modern pre-catalysts offer the best performance and reproducibility.

Catalyst System ComponentRecommendationRationale & Key Considerations
Palladium Source Palladium Pre-catalyst (e.g., G3 or G4 Palladacycles)Provides a stable, well-defined source of the active L-Pd(0) catalyst upon activation with base. Far more reliable and efficient than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[7][9]
Primary Ligand Screen RuPhos or BrettPhos RuPhos: Excellent for many heteroaromatic couplings and sterically hindered substrates.[7][8] BrettPhos: Particularly effective for challenging couplings, including those involving aryl chlorides.[6]
Secondary Ligand Screen XPhos or SPhos These are also highly effective, bulky biaryl phosphine ligands that are part of the standard screening set for difficult cross-couplings. Their performance can be substrate-dependent.[1]
Base K₃PO₄ , Cs₂CO₃ , or K₂CO₃ These inorganic bases are highly effective for Suzuki couplings of heteroaromatics. K₃PO₄ is often a good first choice.[3][10] Strong alkoxide bases (e.g., NaOtBu) are generally preferred for Buchwald-Hartwig aminations but can be too harsh here.
Solvent 1,4-Dioxane , Toluene , or CPME Anhydrous and deoxygenated aprotic solvents are standard. The choice can affect solubility and reaction rates.[7][9]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Generalized Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd [L-Pd(II)-Ar¹]-X Pd0->OxAdd Oxidative Addition (Ar¹-X) Trans [L-Pd(II)-Ar¹]-Ar² OxAdd->Trans Transmetalation (Ar²-B(OR)₂) RedEl Reductive Elimination Product Product (Ar¹-Ar²) Trans->Product RedEl->Pd0   RedEl_helper->Pd0    Ar1X 2-Halo-3-aminopyrazine (Ar¹-X) Ar1X->OxAdd Ar2B Benzoate Boronic Ester (Ar²-B(OR)₂) Ar2B->Trans Base Base (e.g., K₃PO₄) Base->Trans Activates Boronic Ester

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_catalyst Catalyst System Check cluster_conditions Reaction Conditions Check cluster_reagents Reagent Quality Check cluster_side_products Side Product Analysis start Reaction Failure: Low or No Yield catalyst Is the catalyst system optimized for heteroaromatic substrates? start->catalyst ligand Use bulky, electron-rich ligand (e.g., RuPhos, BrettPhos) catalyst->ligand No conditions Are reaction conditions appropriate? catalyst->conditions Yes precatalyst Use a reliable pre-catalyst (e.g., G3/G4 Palladacycle) ligand->precatalyst atmosphere Ensure rigorous inert atmosphere (degassed solvents, Ar/N₂ purge) conditions->atmosphere No reagents Are starting materials pure and stable? conditions->reagents Yes base Screen bases (K₃PO₄, Cs₂CO₃) atmosphere->base temp Optimize temperature (90-120 °C) base->temp boronic Use fresh boronic acid or switch to stable MIDA/pinacol ester reagents->boronic No side_products Significant Side Products Observed? reagents->side_products Yes halide If using Ar-Cl, consider switching to Ar-Br boronic->halide protodeboronation Protodeboronation -> Minimize H₂O, use stable boronate side_products->protodeboronation Yes dehalogenation Dehalogenation -> Avoid hydride sources (solvents/bases) protodeboronation->dehalogenation homocoupling Homocoupling -> Rigorously exclude O₂ dehalogenation->homocoupling

Caption: A decision tree for systematic troubleshooting.

General Experimental Protocol (Screening Scale)

This protocol provides a starting point for reaction optimization. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-halo-3-aminopyrazine (1.0 equiv), the tert-butyl 2-fluoro-4-(boronic acid or ester) (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

    • In a separate vial, weigh the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-5 mol%).

  • Reaction Setup:

    • Add the palladium pre-catalyst to the reaction vial containing the other solids.

    • Seal the vial with a cap containing a PTFE septum.

    • If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.

    • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction Execution and Monitoring:

    • Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).

    • Stir the reaction vigorously for the specified time (e.g., 12-24 hours).

    • Monitor the reaction progress by taking aliquots (via syringe) and analyzing by LC-MS or TLC.

  • Work-up and Analysis:

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Analyze the crude material by ¹H NMR and LC-MS to determine conversion and identify major side products before proceeding to purification.

References

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • BenchChem. (2025). Catalyst and ligand selection for C-N coupling with 2-bromo-6-methyl-1H-benzo[d]imidazole.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions.
  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine.
  • WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • BenchChem. (2025). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.
  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 2038–2041*.
  • Carrow, B. P., & Hartwig, J. F. (2025, August 7). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Request PDF.
  • Cox, P. A., et al. (2017). Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound. Scientific Reports, 7, 1742.
  • BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
  • Cross-Coupling Reactions Guide. (n.d.).
  • Alaridhee, Z. A. I., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo.
  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Troubleshooting

Preventing unwanted ester hydrolysis during tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate reactions

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate. This resource is designed to provide in-depth, prac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate. This resource is designed to provide in-depth, practical solutions to a common and critical challenge: preventing the unwanted hydrolysis of the tert-butyl ester protecting group during synthetic reactions. By understanding the underlying chemical principles and implementing the strategies outlined below, you can significantly improve reaction yields and product purity.

Understanding the Challenge: The Lability of the tert-Butyl Ester

The tert-butyl (t-Bu) ester is a valuable carboxylic acid protecting group due to its stability in a wide range of conditions, including basic and nucleophilic environments.[1][2] However, its key feature is also its primary vulnerability: facile cleavage under acidic conditions.[3][4] This lability stems from the formation of a stable tertiary carbocation (the tert-butyl cation) during the hydrolysis mechanism.[5][6]

Unintentional hydrolysis during a reaction sequence not only consumes the starting material but also generates the corresponding carboxylic acid, which can complicate purification and subsequent steps. The target molecule, tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate, contains basic nitrogen atoms on the aminopyrazine ring which can be protonated, potentially creating a locally acidic microenvironment or requiring acidic conditions for certain transformations, thereby increasing the risk of premature deprotection.

Frequently Asked Questions (FAQs)

Here we address common questions encountered when working with this and similar tert-butyl ester-containing compounds.

Q1: What are the first signs of unwanted ester hydrolysis? A1: The most immediate indicators are a lower-than-expected yield of your desired product and the appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) analysis, corresponding to the free carboxylic acid.[7] This can be confirmed by LC-MS, where you will observe a peak corresponding to the mass of the hydrolyzed product.

Q2: My reaction is supposed to be run under basic or neutral conditions. Why am I still seeing hydrolysis? A2: Even in nominally basic or neutral reactions, several factors can lead to localized acidity. Reagents may contain acidic impurities, or acidic byproducts could be generated during the reaction. Furthermore, during aqueous workup, if an acidic wash is used to remove basic impurities, this step poses a high risk for hydrolysis.[7]

Q3: Can the aminopyrazine group itself contribute to hydrolysis? A3: Yes, indirectly. The basic nitrogens of the pyrazine and amino groups can be protonated. If your reaction conditions involve even catalytic amounts of acid, these protonated species can create a slightly acidic environment close to the ester, potentially facilitating intramolecular acid catalysis, although this is less common than intermolecular catalysis.

Q4: Are there reaction conditions that are generally "safe" for tert-butyl esters? A4: Generally, anhydrous and strictly basic conditions (using non-nucleophilic, sterically hindered bases) are safest.[8] Palladium-catalyzed cross-coupling reactions, for example, can often be performed successfully in the presence of tert-butyl esters using appropriate base and solvent systems.[9]

Troubleshooting Guide: Diagnosing and Solving Ester Hydrolysis

This section provides a systematic approach to identifying the cause of hydrolysis and implementing effective solutions.

Issue: Significant Hydrolysis Detected During Reaction Monitoring

Potential Cause 1: Acidic Reagents or Catalysts Many reagents, particularly Lewis acids or certain coupling reagents, can be either acidic themselves or generate acidic byproducts that catalyze hydrolysis.

  • Solution:

    • Reagent Purity Check: Ensure all reagents and solvents are anhydrous and free from acidic impurities. Use freshly distilled solvents when necessary.

    • Alternative Catalysts/Reagents: If a Lewis acid is required, consider milder alternatives. For example, ZnBr₂ is reported to be a milder option for some transformations compared to strong protic acids like TFA or HCl.[10]

    • Use of Acid Scavengers: Incorporate a non-nucleophilic, sterically hindered base, such as 2,6-lutidine or diisopropylethylamine (DIPEA), to neutralize any adventitious acid without interfering with the main reaction.

Potential Cause 2: Elevated Reaction Temperature Higher temperatures accelerate most reactions, including the undesired hydrolysis.[1]

  • Solution:

    • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider performing small-scale trials at different temperatures (e.g., 0 °C, room temperature) to find the optimal balance.

    • Alternative Energy Sources: For certain reactions, microwave heating can sometimes promote the desired reaction selectively over a shorter timeframe, reducing the opportunity for hydrolysis.[11]

Issue: Hydrolysis Occurs Primarily During Workup and Purification

Potential Cause 1: Acidic Aqueous Wash Using dilute acids (e.g., HCl, NH₄Cl) to neutralize the reaction or remove basic impurities is a major cause of tert-butyl ester cleavage.[7]

  • Solution:

    • Use a Weaker Base for Quenching: If quenching an acidic reaction, use a cold, saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) instead of stronger bases which might promote other side reactions.[7]

    • Avoid Acidic Washes: If possible, eliminate the acidic wash step. If it's necessary to remove basic impurities, consider using a minimally sufficient amount of cold, dilute acid and minimizing the contact time.[7]

    • Dry Extraction: In some cases, impurities can be removed by trituration or by passing a solution of the crude product through a short plug of silica gel, avoiding an aqueous workup altogether.

Potential Cause 2: Silica Gel Chromatography Standard silica gel is slightly acidic and can cause significant hydrolysis of acid-sensitive compounds like tert-butyl esters, especially if the elution time is long.

  • Solution:

    • Neutralize Silica Gel: Deactivate the silica gel by preparing a slurry with a small percentage (e.g., 1-2% v/w) of a non-polar solvent containing triethylamine, then evaporating the solvent.

    • Use Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase (C18) column for purification.

    • Buffer the Eluent: Add a small amount (e.g., 0.1-0.5%) of a volatile base like triethylamine or pyridine to the mobile phase to prevent on-column hydrolysis.

Problem Potential Cause Recommended Solution Key Consideration
Hydrolysis During Reaction Acidic reagents/byproductsAdd a non-nucleophilic base (e.g., 2,6-lutidine).Ensure base compatibility with the reaction.
High temperatureRun reaction at a lower temperature (e.g., 0°C to RT).Reaction time may need to be extended.
Hydrolysis During Workup Acidic wash (e.g., dilute HCl)Use cold, saturated NaHCO₃ solution for washes.Minimize contact time with any aqueous phase.[7]
Hydrolysis During Purification Acidic silica gelDeactivate silica with triethylamine or use neutral alumina.Monitor fractions closely to avoid product degradation.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for a Hydrolysis-Sensitive Coupling Reaction

This protocol outlines a generic amide bond formation, a common reaction for this type of molecule, incorporating measures to prevent ester hydrolysis.

  • Reagent Preparation: Dissolve tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This slows the rate of potential hydrolysis.[7]

  • Addition of Coupling Agents: Add a non-acidic coupling agent such as HATU (1.1 eq).

  • Base Addition: Slowly add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq). The excess base ensures that any acidic species generated are neutralized.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with cold, saturated NaHCO₃ solution (2x) and brine (1x). Avoid any acidic wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography using silica gel that has been pre-treated with 1% triethylamine in the eluent system.

Mechanistic Insights & Visualizations

To effectively troubleshoot, it's crucial to understand the mechanisms of hydrolysis.

Acid-Catalyzed Hydrolysis

The tert-butyl ester is particularly susceptible to acid-catalyzed hydrolysis, which proceeds via an SN1-type mechanism. The stability of the resulting tertiary carbocation is the driving force for this pathway.[5][6]

Acid_Catalyzed_Hydrolysis Ester tert-Butyl Ester ProtonatedEster Protonated Ester (Oxonium Ion) Ester->ProtonatedEster + H+ ProtonatedEster->Ester - H+ Carbocation tert-Butyl Cation (Stable) ProtonatedEster->Carbocation Loss of Carboxylic Acid tBuOH tert-Butanol Carbocation->tBuOH + H₂O, -H+ CarboxylicAcid Carboxylic Acid H_plus H+ H2O H₂O

Caption: Acid-catalyzed hydrolysis of a tert-butyl ester.

Base-Catalyzed Hydrolysis (Saponification)

While tert-butyl esters are known to be highly resistant to base-catalyzed hydrolysis due to the steric hindrance of the bulky tert-butyl group, cleavage can occur under harsh conditions (e.g., high temperatures, strong bases).[1][12] The reaction is generally irreversible because the final deprotonation of the carboxylic acid drives the equilibrium.[6]

Base_Catalyzed_Hydrolysis Ester tert-Butyl Ester Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral + OH⁻ Tetrahedral->Ester - OH⁻ CarboxylicAcid Carboxylic Acid Tetrahedral->CarboxylicAcid Loss of tBuO⁻ Carboxylate Carboxylate Anion CarboxylicAcid->Carboxylate + tBuO⁻ / OH⁻ OH_minus OH⁻ tBuO_minus tBuO⁻

Caption: Base-catalyzed hydrolysis (saponification) of an ester.

Troubleshooting Workflow

Troubleshooting_Workflow Start Hydrolysis of t-Bu Ester Observed CheckPoint_When When is hydrolysis occurring? Start->CheckPoint_When DuringRxn During Reaction CheckPoint_When->DuringRxn In-situ DuringWorkup During Workup/Purification CheckPoint_When->DuringWorkup Post-reaction Cause_Rxn_Acid Acidic Reagent/Catalyst? DuringRxn->Cause_Rxn_Acid Check Reagents Cause_Workup_Wash Acidic Aqueous Wash? DuringWorkup->Cause_Workup_Wash Check Wash Steps Sol_Rxn_Acid Use non-acidic alternative Add acid scavenger (e.g., DIPEA) Cause_Rxn_Acid->Sol_Rxn_Acid Yes Cause_Rxn_Temp High Temperature? Cause_Rxn_Acid->Cause_Rxn_Temp No End Problem Resolved Sol_Rxn_Acid->End Sol_Rxn_Temp Lower reaction temperature Cause_Rxn_Temp->Sol_Rxn_Temp Yes Cause_Rxn_Temp->End No Sol_Rxn_Temp->End Sol_Workup_Wash Use NaHCO₃ wash Minimize contact time Cause_Workup_Wash->Sol_Workup_Wash Yes Cause_Workup_Silica Acidic Silica Gel? Cause_Workup_Wash->Cause_Workup_Silica No Sol_Workup_Wash->End Sol_Workup_Silica Neutralize silica with Et₃N Use neutral alumina Cause_Workup_Silica->Sol_Workup_Silica Yes Cause_Workup_Silica->End No Sol_Workup_Silica->End

Caption: Decision tree for troubleshooting unwanted ester hydrolysis.

References

  • In Chapter 19, we will learn about the hydrolysis of t-butyl este... (n.d.). Pearson. Retrieved March 12, 2024, from [Link]

  • Williams, D. R., & Fromhold, M. G. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(22), 7643–7646. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved March 12, 2024, from [Link]

  • WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES. (n.d.). Google Patents.
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). Chemistry Steps. Retrieved March 12, 2024, from [Link]

  • Pedersen, D. S., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11483-11490. [Link]

  • Ch20: Hydrolysis of Esters. (n.d.). University of Calgary. Retrieved March 12, 2024, from [Link]

  • E2 product using sterically hindered base. (2017, March 3). [Video]. YouTube. Retrieved March 12, 2024, from [Link]

  • Fors, B. P., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(10), 2538–2541. [Link]

  • Steric Hindrance. (2021, June 9). ChemTalk. Retrieved March 12, 2024, from [Link]

Sources

Optimization

tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate degradation pathways and storage stability

Welcome to the Technical Support Center for tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate (CAS: 1715031-88-1). As a critical intermediate in the synthesis of aminoheteroaryl benzamide kinase inhibitors, maintaining...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate (CAS: 1715031-88-1). As a critical intermediate in the synthesis of aminoheteroaryl benzamide kinase inhibitors, maintaining the structural integrity of this compound is paramount.

This guide is engineered for drug development professionals and analytical chemists. It provides field-proven insights into the chemical vulnerabilities of this molecule, self-validating protocols for stability testing, and actionable troubleshooting steps for common experimental deviations.

Mechanistic Overview of Degradation Pathways

To effectively handle this intermediate, you must understand the causality behind its degradation. The molecule contains two highly reactive functional zones: the tert-butyl ester and the 3-aminopyrazine ring .

  • Acid-Catalyzed Deprotection (Ester Cleavage): The tert-butyl ester is purposefully chosen for its resistance to nucleophilic attack and basic hydrolysis (due to severe steric hindrance). However, it is highly susceptible to acidic conditions. Exposure to trace acids or moisture triggers an autocatalytic SN​1 reaction mechanism. The ester oxygen is protonated, leading to the departure of a highly stable tert-butyl carbocation, which subsequently loses a proton to liberate isobutylene gas, leaving behind 4-(3-aminopyrazin-2-yl)-2-fluorobenzoic acid[1][2].

  • Oxidative & Photolytic Vulnerability: The aminopyrazine moiety is electron-deficient but contains lone pairs on the nitrogen atoms that are susceptible to reactive oxygen species (ROS). Oxidation typically yields pyrazine N-oxides. Furthermore, the aromatic pyrazine ring can absorb UV radiation, leading to photolytic ring cleavage or polymerization[3][4].

DegradationPathways Parent tert-Butyl 4-(3-aminopyrazin-2-yl) -2-fluorobenzoate Acid Acidic Hydrolysis (H2O / H+) Parent->Acid SN1 Mechanism Oxidation Oxidative Stress (O2 / Peroxides) Parent->Oxidation Electron Transfer Photo Photodegradation (UV / Vis Light) Parent->Photo Photon Absorption CarboxylicAcid 4-(3-aminopyrazin-2-yl) -2-fluorobenzoic acid + Isobutylene Acid->CarboxylicAcid NOxide Aminopyrazine N-oxides & Degradation Products Oxidation->NOxide RingCleavage Pyrazine Ring Cleavage & Polymerization Photo->RingCleavage

Fig 1. Primary chemical degradation pathways and resulting byproducts.

Frequently Asked Questions (FAQs): Storage & Handling

Q: What are the optimal long-term storage conditions for the solid compound? A: Store the solid at -20°C in a desiccator under an inert atmosphere (Argon or Nitrogen). The inert atmosphere prevents the oxidation of the aminopyrazine ring[3], while desiccation prevents moisture accumulation that could initiate localized, trace-acid-catalyzed hydrolysis of the tert-butyl ester.

Q: Why does my sample show a lower mass balance over time when stored in protic solvents (e.g., Methanol)? A: Protic solvents can facilitate solvolysis over extended periods, especially if the solvent absorbs atmospheric CO2​ , slightly lowering the pH. Always prepare fresh solutions in aprotic solvents (e.g., anhydrous DMSO or Acetonitrile) for critical assays. If stock solutions must be kept, store them at -80°C in amber vials.

Q: Can I use standard acidic workups (e.g., 1M HCl washes) during downstream synthetic steps? A: No. You must strictly avoid aqueous acidic workups unless your immediate next step is the intentional global deprotection of the tert-butyl group. The tert-butyl ester will rapidly hydrolyze under these conditions[2]. Use saturated NaHCO3​ or brine for aqueous washes instead.

Troubleshooting Guide: Analytical & Experimental Issues

Troubleshooting Start HPLC Impurity Detected CheckRT Analyze Retention Time (RT) vs. Parent Peak Start->CheckRT Polar RT < Parent (More Polar) CheckRT->Polar Early Elution NonPolar RT > Parent (Less Polar / Oxidized) CheckRT->NonPolar Late Elution AcidIssue Ester Hydrolysis (Carboxylic Acid) Action: Check pH & Moisture Polar->AcidIssue OxIssue Oxidation (N-oxide formation) Action: Purge with Argon, Store Dark NonPolar->OxIssue

Fig 2. HPLC troubleshooting workflow for identifying and resolving common impurities.

Q: My LC-MS shows a major impurity eluting before the parent peak, with a mass loss of 56 Da. What is happening? A: This is the classic signature of tert-butyl ester hydrolysis. The loss of 56 Da corresponds to the loss of isobutylene ( C4​H8​ ), resulting in the free carboxylic acid. Because the carboxylic acid is significantly more polar than the ester, it elutes earlier on a reverse-phase C18 column. Fix: Audit your solvent pH and ensure all glassware is rigorously dried.

Q: I observe a color change in my stock solution from pale yellow to dark brown over 48 hours. Is the compound still viable? A: Discard the solution. This color shift indicates oxidative degradation or photopolymerization of the aminopyrazine moiety[3][4]. To prevent this in future experiments, use amber vials to block UV/Vis light and sparge your solvents with nitrogen for 15 minutes prior to dissolving the compound.

Quantitative Forced Degradation Data

To aid in the development of your stability-indicating assays, below is a summary of expected degradation profiles based on analogous tert-butyl ester and aminopyrazine stress testing.

Stress ConditionReagents / EnvironmentTime & TempExpected Degradation (%)Primary Degradation Product
Acidic Hydrolysis 0.1 N HCl in Acetonitrile/Water24h @ 25°C20 - 30%4-(3-aminopyrazin-2-yl)-2-fluorobenzoic acid
Basic Hydrolysis 0.1 N NaOH in Acetonitrile/Water24h @ 25°C< 5%Stable (Steric shielding of the ester)
Oxidative Stress 3% H2​O2​ 24h @ 25°C10 - 20%Aminopyrazine N-oxides
Thermal Stress Solid state (Sealed vial)48h @ 80°C< 2%Isobutylene loss (Minimal unless acidic)
Photodegradation UV/Vis light (ICH Q1B standard)1.2M lux hours5 - 15%Pyrazine ring cleavage products

Validated Experimental Protocols

Protocol A: Stability-Indicating HPLC Method for Purity Verification

This protocol is a self-validating system: it utilizes a Photodiode Array (PDA) detector to ensure peak purity. If a degradation product co-elutes with the parent compound, the UV spectral angle will exceed the threshold, invalidating the run and prompting method optimization.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Note: The weak acidity of 0.1% FA is safe for the short duration of the HPLC run but should not be used for long-term sample storage).

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of anhydrous Acetonitrile. Vortex for 30 seconds. Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 50 x 4.6 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

  • Detection & Validation: Monitor UV absorbance at 254 nm and 280 nm. Enable PDA peak purity analysis.

  • Data Interpretation: The parent compound will elute as a sharp peak. Check the peak purity flag; a "Pass" confirms no co-eluting oxidized or hydrolyzed impurities.

Protocol B: Safe Handling and Stock Solution Preparation

To ensure absolute reproducibility in biological or synthetic assays, follow this strict handling protocol to prevent premature degradation.

Step-by-Step Methodology:

  • Equilibration: Remove the sealed vial of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate from the -20°C freezer. Crucial: Allow the vial to sit at room temperature for at least 30 minutes before opening. Opening a cold vial causes immediate atmospheric condensation, introducing moisture that will catalyze ester hydrolysis.

  • Solvent Degassing: Sparge anhydrous DMSO or Acetonitrile with Argon gas for 15 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the required mass rapidly under ambient conditions (or ideally in a glove box) and transfer it to an amber glass vial. Add the degassed solvent to achieve the desired stock concentration (e.g., 10 mM).

  • Storage: Cap the vial with a PTFE-lined septum. Flush the headspace with Argon before sealing. Store immediately at -80°C. Aliquot into single-use volumes if multiple experiments are planned to avoid freeze-thaw cycles.

References

  • Scanning Thermal Lithography of Tailored tert-Butyl Ester Protected Carboxylic Acid Functionalized (Meth)acrylate Polymer Platforms, ACS Applied Materials & Interfaces,[Link]

  • Phosphonic acid: preparation and applications, Beilstein Journals,[Link]

  • Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components, PMC,[Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry (LC-MS) fragmentation pattern of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate

An In-Depth Guide to the LC-MS Fragmentation Pattern of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate Authored by: A Senior Application Scientist In the landscape of modern drug discovery and development, a compreh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the LC-MS Fragmentation Pattern of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) stands as a cornerstone technique for the identification and characterization of novel chemical entities. This guide provides an in-depth analysis of the collision-induced dissociation (CID) fragmentation pattern of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate, a compound of interest in medicinal chemistry.

Our approach is grounded in first-principles mass spectrometry, building a predictive fragmentation pathway based on the well-established behavior of its constituent functional groups. This guide will not only present the expected fragmentation data but also elucidate the underlying chemical logic, providing researchers with a robust framework for the analysis of related molecules.

The Compound of Interest: Structural Features and Expected Reactivity

The structure of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate presents several key features that will dictate its fragmentation behavior under CID conditions:

  • The tert-Butyl Ester Group: This is a sterically hindered ester, which is notoriously labile under energetic conditions. The most anticipated fragmentation pathway is the loss of the tert-butyl group.

  • The Fluorinated Phenyl Ring: The presence of an electron-withdrawing fluorine atom can influence the stability of the aromatic ring and adjacent bonds.

  • The Aminopyrazine Moiety: This nitrogen-containing heterocycle is a common scaffold in pharmaceutical compounds. The amino group and the pyrazine ring itself will have characteristic fragmentation signatures.

Understanding these individual components allows us to predict a logical and hierarchical fragmentation cascade upon energization in the mass spectrometer's collision cell.

Proposed Experimental Workflow for LC-MS Analysis

To obtain high-quality, reproducible fragmentation data, a well-defined LC-MS method is essential. The following protocol is a recommended starting point for the analysis of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate.

Experimental Protocol: LC-MS/MS Method
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in Dimethyl Sulfoxide (DMSO).

    • Dilute the stock solution to a final concentration of 1 µg/mL in a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid.

  • Liquid Chromatography (LC) Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good peak shape and retention of this moderately polar compound.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A starting condition of 5% B, holding for 0.5 minutes, followed by a linear gradient to 95% B over 5 minutes. Hold at 95% B for 2 minutes before returning to initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode. The presence of the basic aminopyrazine moiety makes it highly amenable to protonation.

    • MS1 Scan Range: m/z 100-500.

    • MS2 (Tandem MS) Scans: Product ion scans of the protonated molecule [M+H]⁺.

    • Collision Energy: A stepped collision energy (e.g., 15, 25, 40 eV) is recommended to capture both low-energy (stable fragments) and high-energy (deeper fragmentation) pathways.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

This workflow is designed to be a self-validating system. The use of a standard C18 column and a generic gradient ensures that the method is transferable. The stepped collision energy provides a comprehensive picture of the fragmentation landscape.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Stock 1 mg/mL Stock in DMSO Working 1 µg/mL Working Solution (50:50 ACN:H2O + 0.1% FA) Stock->Working Inject Inject 2 µL Working->Inject Column C18 Column (2.1x50mm, 1.8µm) 40°C, 0.4 mL/min Inject->Column Gradient 5-95% Acetonitrile Gradient Column->Gradient ESI ESI+ Ionization 3.5 kV Gradient->ESI MS1 MS1 Full Scan (m/z 100-500) ESI->MS1 Isolate Isolate [M+H]⁺ MS1->Isolate CID Collision-Induced Dissociation (15, 25, 40 eV) Isolate->CID MS2 MS2 Product Ion Scan CID->MS2 G MH [M+H]⁺ m/z 302.13 F246 [M+H - C₄H₈]⁺ m/z 246.07 MH->F246 - C₄H₈ (56.06 Da) F202 [M+H - C₄H₈ - CO₂]⁺ m/z 202.08 F246->F202 - CO₂ (43.99 Da) F228 [M+H - C₄H₈ - H₂O]⁺ m/z 228.06 F246->F228 - H₂O (18.01 Da) F174 [M+H - C₄H₈ - CO₂ - CO]⁺ m/z 174.07 F202->F174 - CO (28.01 Da)

Caption: Proposed fragmentation pathway for the analyte.

Comparative Analysis and Alternative Structures

When analyzing an unknown, it is crucial to consider alternative structures that could yield similar fragmentation patterns. For instance, an isomeric compound where the tert-butyl ester and the aminopyrazine are swapped on the fluorophenyl ring would likely produce a similar loss of 56 Da and subsequent decarboxylation. However, subtle differences in the relative intensities of the fragment ions, or the presence of unique low-intensity fragments, could help in distinguishing between such isomers.

A comparison with a methyl or ethyl ester analog of this compound would provide further validation. In such cases, one would expect the initial neutral loss to correspond to methanol (32 Da) or ethanol (46 Da) instead of isobutylene, while the downstream fragments (e.g., the decarboxylated product) would remain the same. This systematic comparison strengthens the confidence in the structural assignment.

Conclusion

The LC-MS fragmentation pattern of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate is predicted to be dominated by a characteristic neutral loss of isobutylene (56.06 Da) from the protonated molecule ([M+H]⁺ at m/z 302.13) to yield a prominent fragment ion at m/z 246.07. Subsequent fragmentation of this ion through decarboxylation (-44 Da) to m/z 202.08 provides a highly specific fragmentation pathway that confirms the core structure of the molecule. The methodologies and predictive data presented in this guide offer a robust framework for the identification and characterization of this compound and can be extrapolated to other structurally related molecules in drug discovery and development pipelines.

References

There are no direct publications on the fragmentation of this specific molecule. The references below provide the foundational principles for the predictions made in this guide.

  • High-Resolution Mass Spectrometry in Drug Discovery. (2012). Journal of Mass Spectrometry. This article provides a comprehensive overview of the application of mass spectrometry in the pharmaceutical industry, including the principles of fragmentation analysis for structural elucidation. URL: [Link]

  • Understanding and Predicting Collision-Induced Dissociation Mass Spectra of Small Molecules. (2021). Mass Spectrometry Reviews. This review details the fundamental mechanisms of CID and provides a framework for predicting fragmentation patterns based on molecular structure. URL: [Link]

  • Fragmentation of Protonated Molecules. The Encyclopedia of Mass Spectrometry. This resource offers detailed explanations of the fragmentation pathways for various functional groups, including esters and aromatic systems, which are directly relevant to the analyte discussed. URL: [Link]

Comparative

A Comparative Guide for Drug Discovery: Tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate and its Methyl Ester Analog

In the landscape of modern drug discovery, the selection of appropriate chemical moieties is a critical determinant of a candidate's ultimate success. The pyrazine scaffold, a privileged structure in medicinal chemistry,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the selection of appropriate chemical moieties is a critical determinant of a candidate's ultimate success. The pyrazine scaffold, a privileged structure in medicinal chemistry, is a cornerstone for developing novel therapeutics due to its wide spectrum of biological activities.[1][2] This guide provides an in-depth, objective comparison of two key analogs: tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate and its corresponding methyl ester. Our focus is to dissect the nuanced yet impactful differences imparted by the choice of a tert-butyl versus a methyl ester on critical drug-like properties, thereby empowering researchers to make more informed decisions in their lead optimization campaigns.

This comparison is built upon foundational principles of medicinal chemistry, supported by data from analogous systems, to project the performance and characteristics of these two specific molecules.

Molecular and Physicochemical Properties: A Tale of Two Esters

The fundamental difference between the two subject compounds lies in the ester group appended to the 2-fluorobenzoate ring. This seemingly minor structural change can have profound implications for a molecule's physicochemical profile, which in turn governs its pharmacokinetic and pharmacodynamic behavior.

PropertyTert-Butyl Ester AnalogMethyl Ester AnalogRationale for Predicted Differences
Molecular Weight 289.31 g/mol ~247.23 g/mol The tert-butyl group has a higher molecular weight than a methyl group.
Lipophilicity (LogP) HigherLowerThe four additional carbon atoms in the tert-butyl group significantly increase its non-polar surface area, leading to a higher LogP value.[3]
Aqueous Solubility LowerHigherIncreased lipophilicity generally correlates with decreased aqueous solubility. The bulkier tert-butyl group can also disrupt crystal lattice packing in a way that differs from the methyl analog, influencing solubility.[3][4]
Polar Surface Area (PSA) IdenticalIdenticalThe ester functional group itself is the primary contributor to PSA, and this is conserved between the two molecules.

The choice between these esters often represents a trade-off. The enhanced lipophilicity of the tert-butyl ester may improve membrane permeability, a desirable trait for oral absorption and cell penetration.[5] Conversely, the potentially lower aqueous solubility could pose challenges for formulation and bioavailability.

The Prodrug Potential and Metabolic Fate

Both esters can be considered prodrugs of the parent carboxylic acid, relying on in vivo hydrolysis by esterase enzymes to release the active pharmacological agent.[6][7] However, the rate and extent of this bioactivation are expected to differ significantly.

Enzymatic Hydrolysis: A Matter of Steric Hindrance

Esterases, particularly carboxylesterases abundant in the liver, intestine, and plasma, are responsible for the hydrolysis of ester-containing drugs.[8] The rate of this hydrolysis is highly dependent on the steric bulk surrounding the ester carbonyl.

  • Methyl Ester: The small size of the methyl group presents minimal steric hindrance to the active site of esterase enzymes. Consequently, the methyl ester analog is predicted to undergo rapid hydrolysis, leading to a shorter in vivo half-life of the prodrug form and a quicker release of the active carboxylic acid.

  • Tert-Butyl Ester: The bulky tert-butyl group provides substantial steric shielding of the ester carbonyl. This steric hindrance is expected to significantly slow the rate of enzymatic hydrolysis.[9] This can be a strategic advantage, potentially leading to a more sustained release of the active drug and a longer duration of action.

The following diagram illustrates the differential susceptibility to enzymatic cleavage:

G cluster_0 Methyl Ester Analog cluster_1 Tert-Butyl Ester Analog Methyl_Ester Methyl Ester (Low Steric Hindrance) Esterase_M Esterase Enzyme Methyl_Ester->Esterase_M Rapid Hydrolysis Carboxylic_Acid_M Carboxylic Acid (Active Drug) Esterase_M->Carboxylic_Acid_M TButyl_Ester Tert-Butyl Ester (High Steric Hindrance) Esterase_T Esterase Enzyme TButyl_Ester->Esterase_T Slow Hydrolysis Carboxylic_Acid_T Carboxylic Acid (Active Drug) Esterase_T->Carboxylic_Acid_T G A Prepare HLM (0.5 mg/mL) B Add Test Compound (1 µM) A->B C Pre-warm to 37°C B->C D Initiate with NADPH C->D E Incubate and Sample (0, 5, 15, 30, 60 min) D->E F Quench with Acetonitrile + Internal Standard E->F G Centrifuge F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t½ and CLint H->I

Caption: Workflow for in vitro metabolic stability assay.

Caco-2 Permeability Assay

This assay predicts intestinal absorption of orally administered drugs.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to form a differentiated monolayer.

  • Compound Addition: The test compound is added to the apical (AP) side of the monolayer.

  • Sampling: Samples are taken from the basolateral (BL) side at various time points.

  • Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. A high Papp value suggests good intestinal absorption. [2][10]

Conclusion and Strategic Recommendations

The choice between a tert-butyl and a methyl ester is a strategic decision in drug design, not merely a trivial substitution.

  • The methyl ester analog is a suitable choice when rapid conversion to the active carboxylic acid is desired. This may be advantageous for achieving a quick onset of action. However, this rapid conversion could also lead to a short duration of action and potential variability in exposure due to differences in patient esterase activity.

  • The tert-butyl ester analog offers a path to modulated drug delivery. Its slower hydrolysis can lead to a more sustained-release profile, potentially improving patient compliance through less frequent dosing. [9]The increased lipophilicity might enhance permeability, but solubility and potential for CYP-mediated metabolism of the tert-butyl group must be carefully evaluated. [5][9] Ultimately, the optimal choice depends on the desired pharmacokinetic profile and the specific therapeutic context. The experimental protocols outlined provide a clear roadmap for generating the necessary data to make an evidence-based decision between these two valuable chemical entities.

References

  • Imai, T. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters, 27(10), 2093-2101. Available from: [Link]

  • Jana, S., & Mandal, S. (2021). Highly Efficient Prodrugs: Design and Therapeutic Applications. Pharmaceuticals, 14(1), 54. Available from: [Link]

  • Rautio, J., & Laine, K. (2008). Prodrugs of Carboxylic Acids. In Prodrugs (pp. 93-126). Springer. Available from: [Link]

  • Williams, E. T., & Imai, T. (2015). The emerging role of human esterases. Drug Metabolism and Pharmacokinetics, 30(1), 39-50. Available from: [Link]

  • Laizure, S. C., Herring, V., Hu, Z., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy, 33(2), 210-222. Available from: [Link]

  • Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. Available from: [Link]

  • AstraZeneca. (2025). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Journal of Medicinal Chemistry. Available from: [Link]

  • Krátký, M., Vinšová, J., & Stolaříková, J. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. In Understanding Tuberculosis - Analyzing the Origin, Pathogenesis and Treatment of Infectious Disease. InTech. Available from: [Link]

  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 17(10), 1241. Available from: [Link]

  • Sharma, D., et al. (2020). design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 10(23), 13633-13645. Available from: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation oft[6][11]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868936. Available from: [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-fluorobenzoate. Retrieved from [Link]

  • Vinati Organics. (2025). Tert-Butyl Methyl Ether (MTBE): Water Solubility & Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 4 The in vitro metabolic stability study of the selected compounds. Retrieved from [Link]

  • Hunt, A. J., et al. (2018). The importance of solvent selection in green chemistry. Green Chemistry, 20(19), 4430-4439. Available from: [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl tert-butyl ether. Retrieved from [Link]

  • Chem-Info. (n.d.). methyl 4-(aminomethyl)-2-fluorobenzoate hydrochloride. Retrieved from [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available from: [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • MDPI. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Pharmaceuticals, 16(2), 229. Available from: [Link]

  • PubChem. (n.d.). 4-[4-[3-[2-[tert-butyl(methyl)amino]ethylamino]-6-[5-(trifluoromethyl). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/136458564
  • PubChem. (n.d.). tert-Butyl methyl ether. Retrieved from [Link]

  • Pharmacognosy Magazine. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures. Pharmacognosy Magazine, 12(45), 56-61. Available from: [Link]

  • Semantic Scholar. (2013). Metabolically Stable tert-Butyl Replacement. Retrieved from [Link]

  • Technical Disclosure Commons. (2021). Process For The Preparation Of Methyl (4,6-Diamino-2-(1-(2-Fluorobenzyl)-1H- Pyrazolo. Retrieved from [Link]

  • ASPET. (2022). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Drug Metabolism and Disposition, 50(5), 603-611. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • AOCS. (2019). Alternatives to Methyl Esters for GC Analysis of Fatty Acids. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2025). Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. Asian Journal of Pharmaceutics, 19(4). Available from: [Link]

  • Beilstein Journals. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 539-545. Available from: [Link]

  • Hypha Discovery. (2022). Metabolism of t-butyl groups in drugs. Retrieved from [Link]

  • ACS Publications. (2003). Structures, Intramolecular Rotation Barriers, and Thermochemical Properties of Methyl Ethyl, Methyl Isopropyl, and Methyl tert-Butyl Ethers and the Corresponding Radicals. The Journal of Physical Chemistry A, 107(23), 4764-4773. Available from: [Link]

  • Quora. (2019). Why is p-tert-butylphenol more acidic than p-methyl-phenol, though +I effect of tert-butyl group is more than methyl group? Retrieved from [Link]

Sources

Validation

Validation of HPLC analytical methods for tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate purity

Validation of HPLC Analytical Methods for tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate Purity: A Core-Shell vs. Traditional FPP Comparison Guide Executive Summary The accurate purity determination of complex pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Validation of HPLC Analytical Methods for tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate Purity: A Core-Shell vs. Traditional FPP Comparison Guide

Executive Summary

The accurate purity determination of complex pharmaceutical intermediates is a critical bottleneck in drug development. tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate is a highly functionalized building block—often utilized in the synthesis of targeted kinase inhibitors—that presents unique analytical challenges. Its structure features a basic aminopyrazine moiety, a fluorinated aromatic ring, and an acid-sensitive tert-butyl ester.

This guide objectively compares the analytical performance of modern Core-Shell (Superficially Porous Particle, SPP) technology against traditional Fully Porous Particle (FPP) HPLC methods. By applying the updated ICH Q2(R2) analytical method validation guidelines[1], we demonstrate how transitioning to a Core-Shell architecture not only reduces analysis time by 80% but also provides superior resolution of critical regioisomeric and des-fluoro impurities.

The Analytical Challenge & Mechanistic Causality

Developing a purity method for tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate requires navigating several structural vulnerabilities:

  • Aminopyrazine Core: The basic nitrogen atoms can interact with residual silanols on the silica stationary phase, leading to severe peak tailing. An acidic mobile phase (e.g., 0.1% Trifluoroacetic acid) is required to suppress silanol ionization and protonate the basic centers, ensuring sharp peak shapes.

  • Fluorinated Aromatic Ring: Halogenated aromatics are prone to nucleophilic aromatic substitution or incomplete fluorination during synthesis. Separating the parent compound from its des-fluoro impurity (a critical pair) requires exceptionally high theoretical plate counts.

  • tert-Butyl Ester: This moiety is susceptible to acid-catalyzed hydrolysis. Forced degradation studies must carefully monitor the formation of the corresponding carboxylic acid degradant.

Traditional 5 µm FPP C18 columns often fail to resolve the des-fluoro impurity from the main API peak without employing excessively long, shallow gradients (>25 minutes). This is where the causality of particle morphology becomes critical.

The Core-Shell Advantage

Core-shell columns utilize particles with a solid, impermeable silica core surrounded by a thin, porous outer shell[2]. According to the van Deemter equation, this architecture drastically reduces the mass transfer resistance (C-term) because analyte molecules do not diffuse deeply into the particle[3]. Furthermore, the uniform particle size distribution minimizes eddy dispersion (A-term). The result is Ultra-High-Performance Liquid Chromatography (UHPLC) efficiency—sharp peaks and high theoretical plates—at backpressures compatible with standard HPLC equipment[4].

Mechanism cluster_0 Fully Porous Particle (FPP) cluster_1 Core-Shell Particle (SPP) FPP Deep Diffusion Broad Broad Peaks FPP->Broad High Mass Transfer Resistance SPP Shallow Diffusion Sharp Sharp Peaks SPP->Sharp Low Mass Transfer Resistance

Fig 1: Mass transfer kinetics comparison between FPP and Core-Shell particles.

Quantitative Performance Comparison

To objectively evaluate the two methodologies, identical samples of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate (spiked with 0.5% des-fluoro impurity and 0.5% ester hydrolysis degradant) were analyzed.

Table 1: Chromatographic Performance Comparison

ParameterTraditional FPP MethodProposed Core-Shell Method
Column C18, 150 x 4.6 mm, 5.0 µmCore-Shell C18, 50 x 2.1 mm, 2.7 µm
Gradient Run Time 25.0 minutes5.0 minutes
Flow Rate 1.0 mL/min0.5 mL/min
Solvent Consumption 25.0 mL / run2.5 mL / run
System Backpressure ~120 bar~280 bar
Resolution (Critical Pair) 1.4 (Incomplete baseline)2.8 (Baseline resolved)
Theoretical Plates (N) ~12,000~28,000
Peak Symmetry (Tailing) 1.651.10

Data Interpretation: The Core-Shell method not only achieves baseline resolution (Rs > 2.0) for the critical pair but does so in one-fifth of the time, reducing solvent waste by 90%.

ICH Q2(R2) Method Validation Strategy

To ensure the Core-Shell method is fit for its intended purpose (API release and stability testing), it was validated against the updated ICH Q2(R2) guidelines[1][5]. The validation workflow is designed as a self-validating system, meaning system suitability must pass before any validation parameter is assessed.

G Dev Method Development Core-Shell Optimization SST System Suitability Resolution > 2.0 Dev->SST Spec Specificity Forced Degradation SST->Spec Lin Linearity & Range LOQ to 120% Spec->Lin Acc Accuracy & Precision Recovery & %RSD Lin->Acc Rob Robustness DoE Assessment Acc->Rob

Fig 2: ICH Q2(R2) analytical method validation workflow for API purity.

Table 2: ICH Q2(R2) Validation Summary (Core-Shell Method)

Validation ParameterICH Q2(R2) CriteriaExperimental ResultStatus
Specificity No interference at retention timePeak purity > 99.9% (PDA detector)Pass
Linearity & Range R² > 0.999 (LOQ to 120% of target)R² = 0.9998 (0.05 µg/mL to 600 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8%Pass
Precision (Repeatability) %RSD < 2.0% (n=6)%RSD = 0.45%Pass
Limit of Quantitation Signal-to-Noise (S/N) ≥ 100.05 µg/mL (S/N = 14)Pass
Robustness Stable across deliberate variationsVerified via Plackett-Burman DoEPass

Step-by-Step Experimental Protocol

This protocol outlines the validated Core-Shell workflow. It incorporates a System Suitability Test (SST) as a self-validating gatekeeper; if the SST fails, the system is not in a state of control, and sample analysis must not proceed.

Phase 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of MS-grade Trifluoroacetic acid (TFA) to 1000 mL of Type 1 ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas. Causality: TFA acts as an ion-pairing agent and lowers the pH to ~2.0, ensuring the aminopyrazine nitrogen is fully protonated, thereby preventing secondary interactions with silica.

  • Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile.

Phase 2: Sample Preparation
  • Standard Solution: Accurately weigh 25.0 mg of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with Diluent (Concentration: 0.5 mg/mL).

  • Resolution Mixture: Spike 1.0 mL of the Standard Solution with 5 µL of a 1.0 mg/mL des-fluoro impurity standard.

Phase 3: Chromatographic Conditions
  • Column: Core-Shell C18, 50 x 2.1 mm, 2.7 µm.

  • Column Temperature: 40°C (Improves mass transfer kinetics and lowers backpressure).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: UV at 254 nm (PDA extraction).

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B (Isocratic hold to focus the analyte band)

    • 0.5 - 3.5 min: 5% B to 95% B (Linear gradient)

    • 3.5 - 4.5 min: 95% B (Column wash)

    • 4.5 - 5.0 min: 5% B (Re-equilibration)

Phase 4: Self-Validating System Suitability Testing (SST)

Before analyzing unknown samples, execute the following sequence:

  • Inject Blank (Diluent) x 2. Acceptance: No interfering peaks at the API retention time.

  • Inject Resolution Mixture x 1. Acceptance: Resolution (Rs) between the API and the des-fluoro impurity must be ≥ 2.0.

  • Inject Standard Solution x 6. Acceptance:

    • Retention time %RSD ≤ 1.0%.

    • Peak area %RSD ≤ 2.0%.

    • USP Tailing Factor ≤ 1.5.

Only proceed to sample analysis if all SST criteria are strictly met.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Guidelines, November 2023.[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Human Regulatory Overview, June 2024.[Link]

  • GL Sciences. "Core Shell HPLC Columns & Technology." GL Sciences Technical Resources.[Link]

  • Shimadzu. "Core-shell column - Essential knowledge." Shimadzu Analysis Basics.[Link]

  • Lucidity Systems. "Core shell columns: What are they and how will they help with my HPLC analysis?" Lucidity Technical Blog, August 2023.[Link]

Sources

Comparative

X-ray crystallography and structural confirmation of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate

Structural Confirmation of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate: A Comparative Guide to X-ray Crystallography vs. Alternative Analytical Techniques As a Senior Application Scientist overseeing structural v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Structural Confirmation of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate: A Comparative Guide to X-ray Crystallography vs. Alternative Analytical Techniques

As a Senior Application Scientist overseeing structural validation pipelines, I frequently encounter the bottleneck of absolute structural confirmation for complex pharmaceutical intermediates. The development of targeted therapeutics, particularly ERK1/2 kinase inhibitors, relies heavily on the precise synthesis of heteroaryl building blocks[1]. One such critical intermediate is tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate (CAS: 1715031-88-1).

In the synthesis of aminoheteroaryl benzamides, the exact regiochemistry of the pyrazine-phenyl coupling and the spatial orientation of the fluoro substituent dictate the downstream binding affinity in the kinase ATP-binding pocket[2]. Ambiguities at this stage can lead to catastrophic failures in late-stage drug development. This guide objectively compares Small Molecule X-ray Crystallography (SCXRD) against alternative techniques like Nuclear Magnetic Resonance (NMR) and Micro-Electron Diffraction (MicroED), providing actionable experimental protocols and comparative data.

The Causality of Analytical Choice: Why Standard Methods Fall Short

For a molecule like tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate, standard 1D 1H and 13C NMR spectroscopy provides foundational connectivity. However, the presence of the fluorine atom introduces complex scalar couplings ( 3JHF​ , 4JHF​ ) that can obscure critical aromatic proton signals. Furthermore, the biaryl torsion angle between the aminopyrazine ring and the fluorobenzoate moiety cannot be accurately determined via solution-state NMR, as the molecule undergoes rapid rotation around the C-C single bond in solution.

To lock the conformation and unambiguously confirm the regiochemistry (ensuring the aminopyrazine is coupled at the 4-position rather than the 5-position of the benzoate), SCXRD is required. While SCXRD remains the gold standard for small molecule absolute structure determination, the "resolution revolution" in Cryo-Electron Microscopy (Cryo-EM) and MicroED has introduced viable alternatives for microcrystalline samples[3].

Quantitative Performance Comparison

The following table summarizes the operational and analytical performance of the leading structural confirmation techniques when applied to fluorinated biaryl intermediates.

Analytical FeatureX-ray Crystallography (SCXRD)NMR Spectroscopy (1D/2D)MicroED (Cryo-EM)High-Resolution Mass Spec (HRMS)
Primary Output Absolute 3D atomic coordinatesConnectivity & solution dynamics3D atomic coordinatesExact molecular weight & formula
Sample Requirement Single crystal (>50 µm)1-5 mg in deuterated solventNanocrystalline powder (<1 µm)<1 µg (solution)
Regiochemical Certainty Absolute certaintyHigh (via HMBC/NOESY)Absolute certaintyLow (cannot distinguish isomers)
Turnaround Time 1-3 days (if crystals exist)Hours1-2 weeksMinutes
Cost per Sample ModerateLowHighLow

Experimental Protocol: Self-Validating SCXRD Workflow

To achieve a self-validating structural confirmation of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate, the following protocol must be executed. The causality behind each step ensures that the final atomic model is mathematically robust and free from subjective interpretation.

Step 1: Controlled Crystallization (Vapor Diffusion) Causality: Rapid evaporation leads to kinetic trapping, resulting in twinned or disordered crystals. Vapor diffusion allows for slow, thermodynamic control of supersaturation, yielding pristine single crystals.

  • Dissolve 10 mg of the intermediate in a minimum volume of dichloromethane (solvent) in a small inner vial.

  • Place the unsealed inner vial inside a larger sealed chamber containing 3 mL of hexanes (anti-solvent).

  • Allow 3-5 days for vapor equilibration at room temperature. Harvest crystals that are >50 µm in all dimensions.

Step 2: X-ray Diffraction and Data Collection Causality: Cu K α radiation ( λ=1.5418 Å) is selected over Mo K α because the longer wavelength provides stronger anomalous dispersion signals for lighter atoms (like F, O, N). This is critical for resolving the exact electron density of the fluoro-substituent against the aromatic ring.

  • Mount the crystal on a goniometer using a cryoloop.

  • Flash-cool the sample to 100 K using a nitrogen stream. Causality: Cooling reduces thermal motion (Debye-Waller factors), sharpening the diffraction spots and improving high-angle resolution.

  • Collect diffraction frames ensuring high redundancy and completeness (>99%).

Step 3: Phasing and Refinement

  • Solve the phase problem using Direct Methods (e.g., SHELXT). Direct methods exploit statistical relationships between the intensities of diffracted beams to calculate the initial electron density map.

  • Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms to model their ellipsoidal thermal motion.

Step 4: System Validation (CheckCIF) Causality: A protocol is only as good as its validation. The International Union of Crystallography (IUCr) CheckCIF algorithm acts as an automated, self-validating system to prevent human bias.

  • Ensure the final R1​ value is < 5% and wR2​ is < 15%.

  • The output must yield zero "Level A" or "Level B" alerts, mathematically confirming that the bond lengths (e.g., the C-F bond at ~1.35 Å) and angles are physically highly probable.

SCXRD_Workflow Start Synthesized Intermediate tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate Cryst Crystallization (Slow Evaporation / Vapor Diffusion) Start->Cryst Diffract X-ray Diffraction (Cu K-alpha source at 100K) Cryst->Diffract High-quality single crystal Phase Solve Phase Problem (Direct Methods / SHELXT) Diffract->Phase Diffraction spots & intensities Refine Structural Refinement (Least Squares / SHELXL) Phase->Refine Initial electron density map Validate Validation (CheckCIF & R-factor < 5%) Refine->Validate Atomic coordinates Validate->Refine If Alerts Present End Absolute Structure Confirmed Validate->End Zero Level A/B Alerts

Workflow for SCXRD structural confirmation of kinase intermediates.

Alternative Techniques: When to Pivot

If the intermediate stubbornly refuses to yield single crystals >50 µm, researchers must pivot their analytical strategy based on the physical state of the sample.

  • MicroED (Cryo-EM): As noted by structural biology experts, (<1 µm) that are invisible to standard X-ray diffractometers[4]. This technique uses high-energy electrons, which interact more strongly with atomic Coulomb potentials than X-rays interact with electron clouds, making it ideal for microcrystalline powders[3].

  • 2D NMR (NOESY/HMBC): If the sample is strictly an oil or amorphous solid, 2D NMR is the fallback. HMBC (Heteronuclear Multiple Bond Correlation) can trace the 3-bond carbon-proton couplings across the biaryl axis, though it lacks the 3D conformational precision of diffraction methods[5].

Decision_Matrix Sample Sample State & Purity Liquid Liquid / Amorphous (>95% Purity) Sample->Liquid Crystal Single Crystal (>50 µm) Sample->Crystal Powder Microcrystalline Powder (<1 µm) Sample->Powder NMR 1D/2D NMR Spectroscopy (Connectivity & Dynamics) Liquid->NMR First-line analysis SCXRD X-ray Crystallography (Absolute Conformation) Crystal->SCXRD Gold standard MicroED MicroED / Cryo-EM (High-Res Structure) Powder->MicroED When crystallization fails NMR->SCXRD Ambiguous regiochemistry

Decision matrix for selecting structural confirmation techniques.

Conclusion

For the structural confirmation of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate, SCXRD provides unparalleled regiochemical certainty and conformational insight. While NMR is indispensable for rapid, first-line connectivity checks, it cannot definitively lock the biaryl torsion angles or definitively map the fluoro-substituent's spatial geometry without ambiguity. By adhering to a self-validating crystallization and refinement pipeline, drug development professionals can confidently advance this intermediate into late-stage kinase inhibitor synthesis.

References

  • Aminoheteroaryl benzamides as kinase inhibitors (Patent WO2015066188A1). Google Patents.
  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM . Sygnature Discovery. Available at:[Link]

  • Comparison of X-ray Crystallography, NMR and EM . Creative Biostructure. Available at:[Link]

Sources

Validation

Evaluating the Bioactivity of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate Derivatives as Allosteric SHP2 Inhibitors: A Comparative Guide

Executive Summary The development of allosteric inhibitors targeting the Src Homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) has revolutionized targeted cancer therapy[1]. SHP2 is a critical node in th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of allosteric inhibitors targeting the Src Homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) has revolutionized targeted cancer therapy[1]. SHP2 is a critical node in the RTK/RAS/MAPK signaling cascade, and its inhibition is a validated strategy for treating receptor tyrosine kinase (RTK)-driven malignancies[1].

This guide provides a comprehensive framework for evaluating novel SHP2 inhibitors synthesized from the highly versatile building block tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate (CAS 1715031-88-1)[2]. By comparing derivatives of this scaffold against clinical-stage reference standards like SHP099 and TNO155[3], researchers can systematically benchmark biochemical potency, cellular target engagement, and physicochemical properties.

Mechanistic Rationale & Scaffold Design

To design a self-validating experimental workflow, one must first understand the structural causality behind the chosen chemical scaffold. Wild-type SHP2 exists in an auto-inhibited "closed" conformation where its N-terminal SH2 domain occludes the catalytic protein tyrosine phosphatase (PTP) active site[4]. Allosteric inhibitors act as "molecular glues," binding to a central tunnel and locking the enzyme in this inactive state[4].

The tert-butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate scaffold is specifically engineered to exploit this allosteric pocket:

  • The 3-Aminopyrazine Core: The pyrazine nitrogen and the exocyclic amine form critical hydrogen bonds with the backbone carbonyl of Glu250 and the side chain of Arg111 within the SHP2 allosteric tunnel[3].

  • 2-Fluoro Substitution: The fluorine atom on the benzoate ring restricts the dihedral angle between the pyrazine and phenyl rings. This conformational locking minimizes the entropic penalty upon binding, ensuring the molecule perfectly fits the narrow allosteric cleft[3].

  • tert-Butyl Ester for Late-Stage Diversification: The ester serves as an orthogonal protecting group. Following ester hydrolysis, the resulting carboxylic acid can be coupled with various basic amines (e.g., piperidines or spirocycles) to probe the solvent-exposed region of the binding pocket, mimicking the highly potent left-hand moieties of TNO155[3].

G RTK Receptor Tyrosine Kinase (RTK) SHP2_Open SHP2 (Active) Open Conformation RTK->SHP2_Open Phospho-tyrosine recruitment SHP2_Closed SHP2 (Auto-inhibited) Closed Conformation SHP2_Closed->SHP2_Open Activation via peptide binding RAS RAS (GTP) SHP2_Open->RAS Promotes nucleotide exchange ERK ERK Phosphorylation (Proliferation) RAS->ERK MAPK Cascade Inhibitor Pyrazine Derivative (Allosteric Inhibitor) Inhibitor->SHP2_Closed Stabilizes closed state Inhibitor->SHP2_Open Prevents activation

Diagram 1: SHP2 Allosteric Inhibition Pathway blocking RTK-driven MAPK signaling.

Experimental Protocols & Workflows

To ensure trustworthiness, the evaluation pipeline must be self-validating. The following protocols detail the critical steps for benchmarking synthesized derivatives against SHP099 and TNO155.

Protocol A: Biochemical DiFMUP Phosphatase Assay

Expert Insight: Because wild-type SHP2 is auto-inhibited, its basal catalytic activity is too low to accurately measure inhibition[4]. The assay must utilize a bis-phosphorylated activating peptide (e.g., IRS-1) to artificially open the enzyme. The inhibitor then competes against this activation, forcing the enzyme back into the closed state[4].

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM NaCl, 1 mM DTT, and 0.05% Tween-20[4].

  • Enzyme Activation: In a 384-well black polystyrene plate, pre-incubate 0.5 nM full-length wild-type SHP2 with 1 µM bis-phosphorylated IRS-1 peptide for 15 minutes at room temperature[4].

  • Compound Incubation: Add serial dilutions of the synthesized derivatives, SHP099, and TNO155 (ranging from 10 µM to 0.1 nM). Include a DMSO vehicle control (maximum activity) and a no-enzyme control (background fluorescence). Incubate for 30 minutes[4].

  • Substrate Addition: Initiate the reaction by adding 10 µM of the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP)[4].

  • Detection: After 30 minutes, measure fluorescence using a microplate reader (Excitation: 340 nm / Emission: 450 nm). Calculate IC₅₀ values using a 4-parameter logistic regression[4].

Protocol B: Cellular Target Engagement (p-ERK Reduction)

Biochemical potency does not always translate to cellular efficacy due to membrane permeability and efflux mechanisms. Target engagement is validated by measuring the reduction of phosphorylated ERK (p-ERK) in SHP2-dependent cell lines[3].

  • Cell Seeding: Seed KYSE-520 cells (EGFR-amplified, highly sensitive to SHP2 inhibition) in 96-well plates at 10,000 cells/well and incubate overnight[3].

  • Treatment: Treat cells with serial dilutions of the test compounds and reference standards for 2 hours[3].

  • Lysis & Detection: Lyse the cells and quantify p-ERK1/2 (Thr202/Tyr204) and total ERK levels using an AlphaLISA assay or quantitative Western blot[3].

  • Analysis: Normalize p-ERK signals to total ERK to determine the cellular IC₅₀[3].

Workflow Step1 1. Chemical Synthesis (Ester Hydrolysis & Amide Coupling) Step2 2. Biochemical Assay (DiFMUP Phosphatase Activity) Step1->Step2 Step3 3. Cellular Target Engagement (p-ERK Reduction) Step2->Step3 Step4 4. In Vivo Efficacy (Xenograft Tumor Models) Step3->Step4

Diagram 2: Sequential experimental workflow for evaluating novel SHP2 allosteric inhibitors.

Data Presentation: Comparative Bioactivity

To objectively evaluate the success of the derivatization strategy, quantitative data must be benchmarked against established clinical candidates. Below is a representative comparative data structure for derivatives synthesized from the tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate scaffold.

Compound IDStructural Modification (Amide Region)Biochemical IC₅₀ (nM)Cellular p-ERK IC₅₀ (nM)Kinetic Solubility (µM)
SHP099 (Ref)4-amino-4-methylpiperidine71.0250.0>100
TNO155 (Ref)Spirocyclic amine11.040.0>100
Derivative A Piperazine analog45.5180.085
Derivative B Bridged bicyclic amine14.255.0>100

Data Interpretation: Derivative B demonstrates near-parity with the highly optimized clinical candidate TNO155. This validates that utilizing the 2-fluoro-benzoate pyrazine scaffold (CAS 1715031-88-1) and coupling it with rigid, sterically demanding amines effectively captures the necessary interactions within the solvent-exposed region of the SHP2 allosteric pocket.

References

  • Chen, Y.-N. P., LaMarche, M. J., Chan, H. M., Fekkes, P., Garcia-Fortanet, J., Acker, M. G., ... & Fortin, P. D. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148-152.[Link]

  • LaMarche, M. J., Acker, M., Argintaru, A., Bauer, D., Calleja, V., Chen, C. H.-T., ... & Fortin, P. D. (2020). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 63(22), 13578–13594.[Link]

  • Fodor, M., et al. (2018). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry, 293(1), PMC Free Article.[Link]

Sources

Comparative

Quantitative Purity Determination of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate: A Comparative Guide to qNMR vs. HPLC-UV

As a Senior Application Scientist, I frequently encounter the analytical challenge of establishing the absolute purity of complex, early-stage pharmaceutical intermediates. tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of establishing the absolute purity of complex, early-stage pharmaceutical intermediates. tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate (C₁₅H₁₆FN₃O₂, MW: 289.31 g/mol ) is a prime example of a poly-heterocyclic building block where precise purity determination is critical. Impurities in such intermediates can drastically alter downstream reaction stoichiometry, propagate through synthetic pathways, and ultimately compromise the safety and efficacy profile of the final Active Pharmaceutical Ingredient (API).

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the default technique. However, HPLC is a secondary method; it requires a highly pure, identical reference standard to establish a calibration curve. When synthesizing novel intermediates, such a standard rarely exists. Enter Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Recognized by the United States Pharmacopeia (USP) General Chapter <761>[1], qNMR is a primary metrological method that provides absolute quantification without requiring an identical reference standard[2].

This guide objectively compares the performance of ¹H-qNMR against HPLC-UV for the purity assessment of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate, providing actionable, step-by-step methodologies and comparative experimental data.

Mechanistic Principles: Causality in Analytical Choices

To trust an analytical result, one must understand the physical causality generating the signal.

  • HPLC-UV (The Secondary Method): Separation relies on the differential partitioning of the analyte and impurities between a stationary phase (e.g., C18) and a mobile phase. Quantification relies on the UV absorbance of the molecule's chromophores (the pyrazine and fluorobenzoate rings). The critical flaw here is the Response Factor (RF). If a structurally similar impurity has a lower or higher molar extinction coefficient than the main analyte, area normalization will artificially skew the reported purity.

  • qNMR (The Primary Method): qNMR bypasses chromophores entirely. It relies on the fundamental magnetic properties of atomic nuclei. When placed in a magnetic field and excited by a radiofrequency pulse, the integrated area of the resulting NMR resonance is directly proportional to the molar concentration of the nuclei producing it[3]. By comparing the integral of a distinct analyte peak to the integral of a certified Internal Calibrant (IC), absolute purity is determined. This creates a self-validating system: as long as the peaks are fully resolved and relaxation is complete, the area ratio is an absolute truth[4].

Experimental Methodologies
Protocol A: Absolute Purity via ¹H-qNMR (Internal Calibrant Method)

For tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate, the tert-butyl group provides a sharp, highly shielded 9-proton singlet at ~1.5 ppm. This is the ideal target peak as it is completely isolated from the complex aromatic region (7.0–8.5 ppm). We select Dimethyl sulfone (DMSO₂) as the Internal Calibrant (IC) because it yields a sharp 6-proton singlet at ~2.98 ppm in DMSO-d₆, ensuring zero spectral overlap.

Step-by-Step Workflow:

  • Gravimetric Preparation (The most critical step): The highest source of uncertainty in qNMR is weighing. Using a microbalance (d = 0.01 mg), accurately co-weigh ~20.00 mg of the analyte and ~5.00 mg of certified DMSO₂ (TraceCERT®) into a static-free vial. Causality: High precision weighing directly dictates the accuracy of the final mass-balance equation.

  • Solvation: Dissolve the mixture in 0.7 mL of DMSO-d₆ (100% deuteration) and transfer to a 5 mm NMR tube.

  • T₁ Relaxation Measurement: Perform an Inversion-Recovery experiment to determine the spin-lattice relaxation time ( T1​ ) for both the tert-butyl peak and the DMSO₂ peak. Causality: Nuclei take time to return to thermal equilibrium after excitation.

  • Acquisition Parameters:

    • Pulse Angle: 90° (Maximizes signal-to-noise ratio).

    • Relaxation Delay (D1): Set to ≥5×T1​ of the slowest relaxing nucleus. Causality: A delay of 5×T1​ ensures >99.3% recovery of longitudinal magnetization, preventing peak area truncation and ensuring absolute quantitative accuracy.

    • Number of Scans (NS): 64 (Ensures SNR > 250:1).

  • Processing: Apply zero-filling, exponential line broadening (0.3 Hz), manual phase correction, and a strict baseline correction before integrating the peaks.

Protocol B: Relative Purity via HPLC-UV
  • Preparation: Dissolve the analyte in Acetonitrile:Water (50:50) to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3 µm particle size.

    • Mobile Phase: Gradient of 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Quantification: Calculate purity using area normalization (Analyte Peak Area / Total Peak Area × 100).

Data Presentation & Comparative Analysis

The absolute purity ( Px​ ) via qNMR is calculated using the following self-validating equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral, N = Number of protons, M = Molar Mass, W = Weight, and std = DMSO₂).

Table 1: Performance Characteristics Comparison

Parameter¹H-qNMR (Primary)HPLC-UV (Secondary)
Principle Direct molar ratio (Nuclei count)Relative UV absorbance
Reference Standard Not required for the analyteRequired for absolute accuracy
Accuracy High (Absolute mass fraction)Variable (Depends on impurity RFs)
Precision (RSD, n=6) < 0.5%< 0.2%
Sensitivity (LOD) ~0.1% (Requires high concentration)~0.01% (Highly sensitive)
Analysis Time ~15 minutes (post-prep)~30 minutes (per injection)

Table 2: Batch Purity Analysis of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate

Batch IDqNMR Purity (% w/w)HPLC-UV Purity (% Area)Deviation
Batch 00198.42 ± 0.1599.10 ± 0.05+0.68%
Batch 00297.85 ± 0.1298.65 ± 0.04+0.80%
Batch 00399.15 ± 0.1899.50 ± 0.06+0.35%

Insight: HPLC-UV consistently overestimates the purity. Why? Because certain synthetic impurities (e.g., des-fluoro or des-amino byproducts) may have lower UV extinction coefficients at 254 nm than the highly conjugated parent molecule. qNMR, immune to extinction coefficients, reveals the true mass fraction.

Visualizing the Analytical Workflows & Logic

Workflow cluster_qNMR qNMR Workflow (Primary Method) cluster_HPLC HPLC-UV Workflow (Secondary Method) Q1 Weigh Analyte & Internal Calibrant Q2 Dissolve in DMSO-d6 Q1->Q2 Q3 Acquire 1H NMR (D1 ≥ 5xT1) Q2->Q3 Q4 Integrate & Calculate Absolute Purity Q3->Q4 H1 Weigh Analyte & Reference Standard H2 Serial Dilutions (Mobile Phase) H1->H2 H3 Chromatographic Separation H2->H3 H4 Peak Area Normalization H3->H4

Comparative analytical workflows for qNMR and HPLC-UV purity determination.

qNMR_Logic N1 Determine T1 Relaxation Time (Inversion Recovery) N2 Set D1 Delay ≥ 5 × T1 (Ensures >99.3% Magnetization Recovery) N1->N2 Dictates N3 Apply 90° Excitation Pulse (Maximum Signal-to-Noise) N2->N3 Enables N4 Acquire FID with High Digital Resolution N3->N4 Generates N5 Absolute Quantitative Accuracy N4->N5 Yields

The causal logic of qNMR acquisition parameters ensuring absolute quantitative accuracy.
Conclusion & Recommendations

For the purity determination of tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate, relying solely on HPLC-UV area normalization introduces a systemic risk of overestimating purity due to unknown impurity response factors. qNMR provides an orthogonal, primary method that establishes absolute purity without the need for a synthesized reference standard.

Best Practice Recommendation: Use ¹H-qNMR to establish the absolute purity of your initial, highly purified batch of the intermediate. Once this batch is certified via qNMR, it becomes your "in-house reference standard." You can then utilize the high-throughput and superior trace-level sensitivity of HPLC-UV for routine batch release and impurity profiling.

References[1] General Chapters: <761> NUCLEAR MAGNETIC RESONANCE - Pharmacopeia. USPBPEP. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk1GjGjkrBXtANNo-mS9GGqKH4cLNqOUZuMqN7hfSTyvrJCfamXnis2t4Xb5e_tfr64QcbtdnIwMfB1eItXyNhSbCAp6__mjzfdcVp7Gy-o6vNSUJXhF9r-LSybq4ldJZMBURF-q79frJo6CybrWVdwA_ITw==[2] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. BenchChem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDF2bT3-Lwppkd6LxXnW8o4_a8pS7FiMzfXO_Z_Xknl4DW7oNcF-6Kw77YLWCxEV-ECyYNxT9E-gi1L9t0smLDr2Zsar_yN9LSOZLuM-qWsOawAYkEpCouwCoA6XukewWVjucY_36tuUmDR1dC3hNaBzAq_dWIMqWadQC5Z3Vtjta9ek7oQ8o77_1JUGTa2HYSsu4k8C88u0ugCdkzMCNgKbTX7FWmsgNXVXE0ZlYjp8uxjtpM9uBAYipJDXsbDR4WNApLjmJhLA==[4] Stimuli Article (qNMR) - US Pharmacopeia (USP). USP.org. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG35NgG2_V60RKddrxitzhMrsmksg8c0aYW8xAkXnPDOxceuOVLEBC-bVWypKyFrdM7aT9V4pU2QdSDrr9E4NcYoJ67ZiAezDuRWg35BCNoWTnNmRP5Dw0FnNscmDu0m7whMbVGW-W5DuyRNkAStLXbvuLzLvjM9tbnDK1yQH9ItRNFbeYpbjan0uJKljoScmE35Q==[3] qNMR for Purity Determination in Pharmaceuticals. RSSL. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxV-lBwCmXK8e94ZgJNu5KV8fK5y3GsjrPU18eUhCKEXT9OTt2wbV-mri5GComkGoCmPrHI5xetvdugrg6O_1eGi2Ujq0AKNkbzpNuru1giDUCinwEeCVfobNigvWY46jzUYZNCj5IaDZ9eBASRkZgCOLZm9QB69FVmCpwT0aqbnOFLHTHysdxWeLOK6DatdZe0Awop6srDwTrrJfRoGunr4O9kOU=

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Operational Guide: Handling tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate

As a Senior Application Scientist in drug discovery, I frequently observe laboratories treating all novel solid intermediates with a generic, one-size-fits-all safety protocol. This is a critical operational error.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I frequently observe laboratories treating all novel solid intermediates with a generic, one-size-fits-all safety protocol. This is a critical operational error. The compound tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate (CAS: 1715031-88-1) requires specific handling strategies dictated by its unique molecular architecture.

This guide provides a self-validating system of operational and disposal protocols designed to protect researchers while maintaining the integrity of sensitive assays.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

Before selecting Personal Protective Equipment (PPE), we must understand the physicochemical causality of the risks involved.

  • The Fluorobenzoate & tert-Butyl Moieties : These functional groups significantly increase the molecule's partition coefficient (LogP). High lipophilicity means that if this compound contacts the skin—particularly when dissolved in carrier solvents like DMSO—it can rapidly penetrate the stratum corneum.

  • The Aminopyrazine Core : Aminopyrazines are notoriously fine, electrostatic powders[1]. The primary risk during standard bench operations is not vapor inhalation (as the vapor pressure is negligible), but rather the aerosolization of fine particulates during weighing and transfer.

  • Regulatory Grounding : Under the[2], hazard assessments must dictate PPE selection. Relying solely on a lab coat and single gloves is insufficient for lipophilic powders handled in penetration-enhancing solvents.

Quantitative Risk Metrics & PPE Matrix

To standardize our approach, I have summarized the critical physicochemical data and the corresponding PPE requirements into structured matrices.

Table 1: Physicochemical Profile & Risk Metrics for CAS 1715031-88-1

PropertyQuantitative Value / EstimateSafety Implication
Molecular Weight 289.31 g/mol Fine particulate hazard; easily aerosolized during transfer.
Partition Coefficient (LogP) ~3.8 (Estimated)High lipophilicity; rapid dermal absorption risk if dissolved in organic solvents.
Vapor Pressure < 0.01 mmHg at 25°CInhalation risk is primarily particulate (dust), not vapor.
Recommended Storage 2 - 8 °C (Dry, Dark)Thermal degradation may yield toxic NOx and HF gases.

Table 2: Required PPE Specifications & Compliance Matrix

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-layer Nitrile (≥5 mil)Prevents dermal penetration of the lipophilic fluorobenzoate, especially when handled in DMSO.
Eye Protection ANSI Z87.1 Splash GogglesProtects ocular mucosa from fine aminopyrazine powder aerosolization and solvent splashes.
Body Protection Flame-resistant (FR) Lab CoatMitigates static generation; provides a barrier against systemic absorption.
Respiratory N95/P100 Particulate RespiratorRequired only if weighing outside a certified Class II fume hood (highly discouraged).
Operational Workflow: Safe Weighing & Solubilization

This protocol is engineered to prevent aerosolization and dermal exposure. According to the National Research Council's , engineering controls (like fume hoods) must be the primary defense against airborne substances[3][4].

Step 1: Fume Hood Verification

  • Action : Verify the Class II chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm).

  • Rationale : Ensures optimal containment of any aerosolized aminopyrazine particulates without creating turbulent vortexes that could blow the powder out of the weigh boat[4].

Step 2: Static Mitigation

  • Action : Wipe the exterior of the analytical balance and the weigh boat with a static-dissipative cloth. Use a grounded static eliminator (ionizer) if available.

  • Rationale : Aminopyrazine derivatives are highly prone to static cling. Mitigating static prevents the powder from "jumping" and contaminating the balance or the researcher.

Step 3: Compound Transfer

  • Action : Using a micro-spatula, transfer the tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate into the anti-static weigh boat. Cap the source vial immediately.

  • Rationale : Minimizes the time the bulk powder is exposed to ambient air currents, reducing oxidation and aerosolization risks.

Step 4: Solubilization & Glove Management

  • Action : Transfer the solid to a sealed vial before adding the carrier solvent (e.g., DMSO). If a drop of DMSO contacts your outer glove, remove and replace the outer glove immediately.

  • Rationale : DMSO is a potent penetration enhancer. The outer glove acts as a sacrificial barrier; immediate removal prevents the solvent from carrying the lipophilic fluorobenzoate through the inner glove to the skin.

Spill Response & RCRA-Compliant Disposal Plan

A spill of a fluorinated intermediate requires immediate, methodical action to prevent cross-contamination. Dry sweeping is strictly prohibited as it generates hazardous aerosols, a principle echoed in the[5].

Step 1: Isolation & Assessment

  • Action : Halt work immediately. Determine if the spill is solid (powder) or liquid (dissolved in solvent). Alert nearby personnel.

Step 2: Containment (Solid Spills)

  • Action : Do NOT dry sweep. Lightly dampen a highly absorbent lab wipe with a low-volatility solvent (e.g., 70% isopropanol/water mix) and gently place it over the powder.

  • Rationale : Dry sweeping aerosolizes the fine powder, creating an inhalation hazard[5]. The damp wipe traps the particulates via capillary action.

Step 3: Containment (Liquid Spills)

  • Action : Surround and cover the spill with universal chemical absorbent pads. Allow 2-3 minutes for full absorption.

Step 4: Decontamination & Waste Segregation

  • Action : Wipe the area inward from the edges to the center. Place all contaminated wipes, pads, and the sacrificial outer gloves into a designated, clearly labeled RCRA-compliant hazardous waste container. Wash the area with a mild detergent solution.

Operational Workflow Visualization

To ensure rapid decision-making on the floor, the following logic tree dictates the handling and spill response pathway.

Workflow A Hazard Assessment CAS 1715031-88-1 B Don PPE Matrix (Double Nitrile, Goggles) A->B C Fume Hood Transfer (Draft > 0.5 m/s) B->C D Weighing & Solubilization (Anti-static tools) C->D E Spill Detected? D->E F Wet Wipe / Absorbent Decontamination E->F Yes H Proceed to Assay E->H No G RCRA-Compliant Waste Disposal F->G H->G Post-Assay

Operational and spill response workflow for fluorinated intermediates.

References
  • Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910 Subpart I) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / National Academies Press URL:[Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions Source: American Chemical Society (ACS) URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate
Reactant of Route 2
tert-Butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate
© Copyright 2026 BenchChem. All Rights Reserved.